4-Chloro-3,5-dinitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKUEMVJROHZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370911 | |
| Record name | 4-chloro-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10425-70-4 | |
| Record name | 4-chloro-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4-Chloro-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Chloro-3,5-dinitropyridine. The information is intended to support research and development activities in organic synthesis and medicinal chemistry.
Introduction
This compound is a halogenated and nitrated pyridine derivative. The presence of two electron-withdrawing nitro groups and a chloro substituent on the pyridine ring renders the molecule highly electron-deficient, making it a valuable intermediate for various chemical transformations. Its structural features suggest its potential utility as a building block in the synthesis of more complex heterocyclic compounds, including those with potential applications in pharmaceuticals and energetic materials. This guide outlines a plausible synthetic route to this compound and summarizes its known and predicted properties.
Synthesis of this compound
A feasible synthetic pathway for this compound commences with the commercially available starting material, 4-hydroxypyridine. The synthesis involves a two-step process: dinitration of the pyridine ring followed by the conversion of the hydroxyl group to a chloro substituent.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3,5-dinitropyridine
A review of synthetic methods for dinitropyridines indicates that the double nitration of 4-hydroxypyridine is a known transformation[1]. The hydroxyl group at the 4-position is an activating group that directs the electrophilic nitration to the ortho positions (3 and 5).
-
Methodology:
-
In a flask equipped with a stirrer and a cooling bath, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared.
-
4-Hydroxypyridine is added portion-wise to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature to allow for the dinitration to proceed. The exact temperature and reaction time would require optimization but are typically elevated to drive the reaction to completion.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the product.
-
The solid precipitate of 4-hydroxy-3,5-dinitropyridine is collected by filtration, washed with cold water until neutral, and dried.
-
Step 2: Synthesis of this compound
The conversion of a hydroxypyridine to a chloropyridine is a standard transformation in heterocyclic chemistry, often achieved using phosphorus-based chlorinating agents.
-
Methodology:
-
4-Hydroxy-3,5-dinitropyridine is mixed with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The use of a solvent is optional.
-
The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the excess chlorinating agent is removed, typically by distillation under reduced pressure.
-
The residue is then carefully quenched by pouring it onto crushed ice or into a cold, dilute basic solution (e.g., sodium carbonate solution) to neutralize the acidic byproducts.
-
The crude product, this compound, precipitates and is collected by filtration.
-
The product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents).
-
Physicochemical and Spectroscopic Properties
Detailed experimental data for this compound is not extensively reported in readily available literature. The following table summarizes the available computed data and information for closely related compounds.
| Property | Value | Source |
| Chemical Formula | C₅H₂ClN₃O₄ | PubChem[2] |
| Molecular Weight | 203.54 g/mol | PubChem[2] |
| CAS Number | 10425-70-4 | Chemspace[3] |
| Appearance | Expected to be a crystalline solid | |
| Melting Point | Data not available (2-chloro isomer: 63-65 °C) | Loba Chemie[4] |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents | |
| ¹H NMR | Data not available | |
| ¹³C NMR | Data not available | |
| IR Spectrum | Data not available | |
| Mass Spectrum | Data not available |
Note: The lack of comprehensive experimental data highlights an opportunity for further research in the characterization of this compound.
Reactivity and Potential Applications
The chemical structure of this compound suggests a high degree of reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, amplified by the two nitro groups, makes the carbon atom at the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).
This reactivity makes it a versatile intermediate for introducing the 3,5-dinitropyridyl moiety into various molecular scaffolds.
Applications in Drug Discovery
Halogenated and nitrated aromatic compounds are common precursors in the synthesis of pharmaceuticals. The chloro group in this compound can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of substituted dinitropyridine derivatives. These derivatives can then be evaluated for their biological activity. The dinitropyridine core itself is a structural motif found in some biologically active compounds.
Use in Materials Science
The high nitrogen and oxygen content of this compound suggests its potential as a precursor for energetic materials. The introduction of this moiety into other molecules can increase their energy density. For instance, the related compound 4-chloro-3,5-dinitropyrazole is used in the synthesis of eco-friendly pyrotechnics[5].
Safety and Handling
As with all nitrated organic compounds, this compound should be handled with care. It is expected to be a solid that may be an irritant. Due to its nitro groups, it should be considered potentially explosive, especially when subjected to heat, shock, or friction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For the 2-chloro isomer, the oral LD50 in rabbits is reported as 50 mg/kg, indicating high toxicity[6]. A similar level of toxicity should be assumed for the 4-chloro isomer in the absence of specific data.
Conclusion
This compound is a potentially valuable, yet undercharacterized, chemical intermediate. The synthetic route proposed herein, starting from 4-hydroxypyridine, offers a logical and feasible approach to its preparation. The high reactivity of this compound towards nucleophilic substitution opens up numerous possibilities for the synthesis of novel compounds for applications in drug discovery and materials science. Further research is warranted to fully elucidate its experimental properties and explore its synthetic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H2ClN3O4 | CID 2735734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - C5H2ClN3O4 | CSSB00000036983 [chem-space.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Metal Salts of 4-Chloro-3,5-dinitropyrazole for Promising Eco-Friendly Primary Colors Pyrotechnics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2578-45-2 CAS MSDS (2-CHLORO-3,5-DINITROPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
4-Chloro-3,5-dinitropyridine: A Comprehensive Technical Guide for Chemical Researchers
CAS Number: 10425-70-4
This technical guide provides an in-depth overview of 4-Chloro-3,5-dinitropyridine, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.
Core Compound Information
This compound is a highly reactive heterocyclic compound, primarily utilized as an electrophilic substrate in nucleophilic aromatic substitution reactions. Its chemical structure is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and two nitro groups at the 3 and 5-positions. These strong electron-withdrawing nitro groups significantly activate the chlorine atom for displacement by a wide range of nucleophiles.[1]
Chemical Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10425-70-4 | [1] |
| Molecular Formula | C₅H₂ClN₃O₄ | [1] |
| Molecular Weight | 203.54 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=C(C(=C(C=N1)--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-] | [1] |
| InChI Key | XXKUEMVJROHZAF-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of a suitable pyridine precursor. A common synthetic route involves the double nitration of 4-hydroxypyridine followed by chlorination.
Representative Experimental Protocol for Synthesis
Step 1: Dinitration of 4-Hydroxypyridine
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-hydroxypyridine with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours to ensure complete dinitration.
-
Carefully pour the reaction mixture over crushed ice and collect the precipitated 4-hydroxy-3,5-dinitropyridine by filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Chlorination of 4-Hydroxy-3,5-dinitropyridine
-
In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxy-3,5-dinitropyridine with an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully remove the excess chlorinating agent under reduced pressure.
-
The residue is then cautiously quenched with ice-water and the crude product is collected.
-
Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound.
Reactivity and Applications in Synthesis
The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the two nitro groups, makes the carbon at the 4-position highly electrophilic. This allows for the displacement of the chloride ion by a diverse range of nucleophiles.
This reactivity makes this compound a valuable building block for the synthesis of various target molecules in medicinal chemistry and materials science.
Synthesis of Bioactive Molecules and Functional Materials
This compound serves as a precursor for a variety of compounds with potential biological activity or specific material properties. By introducing different nucleophiles, researchers can synthesize libraries of compounds for screening in drug discovery programs or for the development of energetic materials.
Representative Experimental Protocol for Nucleophilic Substitution with an Amine
The following is a general procedure for the reaction of this compound with a primary or secondary amine.
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Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol, DMF, or acetonitrile.
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Addition of Nucleophile: Add the amine (1.0-1.2 equivalents) to the solution. If the amine is used as its hydrochloride salt, a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) should be added to liberate the free amine.
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Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-3,5-dinitropyridine derivative.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely reported. However, the expected spectral characteristics can be predicted based on its structure.
1H NMR
The 1H NMR spectrum is expected to be simple, showing a single peak for the two equivalent protons at the 2- and 6-positions of the pyridine ring. Due to the strong electron-withdrawing effect of the adjacent nitro groups and the nitrogen atom in the ring, this signal would appear in the downfield region, likely between δ 9.0 and 9.5 ppm.
13C NMR
The 13C NMR spectrum would show three distinct signals:
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C2/C6: The carbons adjacent to the nitrogen atom would be significantly deshielded, appearing in the range of δ 150-160 ppm.
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C3/C5: The carbons bearing the nitro groups would also be deshielded, with expected chemical shifts in the range of δ 140-150 ppm.
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C4: The carbon attached to the chlorine atom would have a chemical shift influenced by both the halogen and the adjacent nitro groups, likely appearing in the range of δ 130-140 ppm.
IR Spectroscopy
The infrared spectrum of this compound would be characterized by strong absorption bands corresponding to the nitro groups.
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Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹
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Symmetric NO₂ stretch: ~1340-1360 cm⁻¹
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C-Cl stretch: ~700-800 cm⁻¹
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Aromatic C=N and C=C stretching vibrations: ~1600-1400 cm⁻¹
Safety Information
This compound is expected to be a hazardous substance. As a highly nitrated compound, it may be sensitive to shock or heat. It is also likely to be toxic and an irritant. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times when handling this compound, and all manipulations should be carried out in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.
References
physical and chemical properties of 4-Chloro-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chloro-3,5-dinitropyridine. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound.
Core Physical and Chemical Properties
This compound is a chlorinated and nitrated pyridine derivative. Its chemical structure, characterized by the presence of electron-withdrawing nitro groups and a halogen, dictates its physical and chemical behavior.
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 10425-70-4 | [1] |
| Molecular Formula | C₅H₂ClN₃O₄ | [1] |
| Molecular Weight | 203.54 g/mol | [1] |
| Appearance | Expected to be a solid | N/A |
| Melting Point | 63 - 65 °C | [2] |
| Boiling Point | Data not available; may decompose at high temperatures. | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available for specific solvents. General solubility of similar compounds suggests likely solubility in polar organic solvents. | N/A |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely influenced by the electron-deficient nature of the pyridine ring, which is further enhanced by the two nitro groups. This makes the compound susceptible to nucleophilic aromatic substitution reactions, where the chlorine atom at the 4-position is the leaving group.
The pyridine nitrogen and the nitro groups can also participate in coordination with metal ions, a property observed in similar nitro-containing aromatic compounds. The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong reducing agents due to the presence of the nitro groups.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound. The following sections provide generalized yet detailed methodologies based on established organic chemistry principles and procedures for analogous compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of a suitable pyridine precursor followed by chlorination. A potential starting material is 4-hydroxypyridine.
Step 1: Dinitration of 4-Hydroxypyridine
-
To a cooled (0-5 °C) and stirred mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-hydroxypyridine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours to ensure complete dinitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 4-hydroxy-3,5-dinitropyridine.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry thoroughly.
Step 2: Chlorination of 4-Hydroxy-3,5-dinitropyridine
-
Treat the dried 4-hydroxy-3,5-dinitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
Heat the reaction mixture under reflux for several hours.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to hydrolyze the excess chlorinating agent.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the crude this compound.
-
Filter the crude product, wash with water, and dry.
Purification Protocols
Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Due to the symmetry of the molecule, a single signal is expected for the two equivalent protons on the pyridine ring. The strong electron-withdrawing effect of the nitro groups and the chlorine atom will cause this signal to appear at a significantly downfield chemical shift.
-
¹³C NMR Spectroscopy: Three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the two equivalent carbons bearing the nitro groups, the carbon bearing the chlorine atom, and the two equivalent carbons adjacent to the nitrogen atom. All signals will be in the aromatic region, with the carbons attached to the electronegative substituents appearing at lower field.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using a KBr pellet or as a mull in Nujol.
-
Expected Absorptions: Characteristic absorption bands are expected for the C-Cl stretching vibration, the C=N and C=C stretching vibrations of the pyridine ring, and strong symmetric and asymmetric stretching vibrations for the two nitro (NO₂) groups.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Fragmentation: The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern for the chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) will be observed. Common fragmentation pathways would involve the loss of the chlorine atom, the nitro groups (NO₂), or nitric oxide (NO).
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or the effects of this compound on cellular signaling pathways. While related nitroaromatic compounds have been investigated for various biological effects, including antimicrobial and anticancer activities, no such studies have been reported for this specific molecule. Further research is required to elucidate any potential pharmacological or toxicological profile.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it is expected to be harmful if swallowed, and may cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
4-Chloro-3,5-dinitropyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitropyridine, a key heterocyclic building block. This document details its physicochemical properties, outlines a plausible synthetic route, describes its reactivity—particularly in nucleophilic aromatic substitution (SNAr) reactions—and presents relevant data for researchers in organic synthesis and drug discovery.
Core Molecular Information
This compound is a substituted pyridine ring bearing a chloro group and two nitro groups. These electron-withdrawing substituents make the pyridine ring highly electron-deficient and susceptible to nucleophilic attack, rendering it a valuable intermediate in the synthesis of more complex molecules.
Molecular Formula and Weight
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₅H₂ClN₃O₄ | [1][2] |
| Molecular Weight | 203.54 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 10425-70-4 | [1][2] |
Physicochemical Properties (Computed)
The following table outlines key computed physicochemical properties of this compound.
| Property | Value | Citation(s) |
| XLogP3-AA | 1.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 202.9733832 Da | [1] |
| Topological Polar Surface Area | 105 Ų | [1] |
Synthesis and Experimental Protocols
Plausible Synthesis: Nitration of 4-Chloropyridine
The synthesis of this compound can be envisaged via the direct nitration of 4-chloropyridine using a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.
Reaction Scheme:
A plausible synthetic pathway for this compound.
Experimental Protocol (Adapted):
-
Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction: Slowly add 4-chloropyridine to the cooled nitrating mixture with continuous stirring, ensuring the temperature is maintained at a low level.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice.
-
Extraction and Purification: The product can be extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Note: This is a generalized protocol and requires optimization for specific laboratory conditions.
Chemical Reactivity and Applications
The primary reactivity of this compound is characterized by nucleophilic aromatic substitution (SNAr), where the chloride ion is displaced by a nucleophile. The two nitro groups strongly activate the pyridine ring for this type of reaction.
Nucleophilic Aromatic Substitution (SNAr)
This reaction is central to the utility of this compound as a synthetic intermediate. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce diverse functionalities at the 4-position of the pyridine ring.
Mechanism of SNAr:
The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol for SNAr with an Amine (Example)
The following is a general procedure for the reaction of a chloro-dinitropyridine derivative with an amine, which can be adapted for this compound.
-
Reactant Mixture: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Addition of Nucleophile: Add the desired amine to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Product Isolation: The product may precipitate from the reaction mixture upon cooling or can be isolated by removing the solvent and purifying the residue by crystallization or chromatography.
Spectroscopic and Analytical Data
Due to the limited availability of direct experimental spectra for this compound, the following data is predicted based on the analysis of structurally related compounds.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the two equivalent protons on the pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 9.2 | Singlet (s) | 2H | H-2, H-6 |
Note: The exact chemical shift is influenced by the solvent.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-2, C-6 |
| ~140 - 145 | C-4 |
| ~135 - 140 | C-3, C-5 |
Predicted IR Spectroscopy Data
The infrared spectrum would be characterized by the stretching vibrations of the nitro groups and the C-Cl bond.
| Wavenumber (cm⁻¹) | Assignment |
| ~1520 - 1560 | Asymmetric NO₂ stretch |
| ~1340 - 1360 | Symmetric NO₂ stretch |
| ~1000 - 1100 | C-Cl stretch |
| ~1600 - 1650 | C=N and C=C ring stretches |
This technical guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the outlined protocols is recommended.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of 4-Chloro-3,5-dinitropyridine with Nucleophiles
Abstract
This compound is a highly reactive heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, activated by two powerful electron-withdrawing nitro groups, renders the C4 position exceptionally susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on the underlying reaction mechanisms, experimental considerations, and applications in the synthesis of novel compounds.
Core Principles: The Nucleophilic Aromatic Substitution (SNA r) Mechanism
The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (like SN1 and SN2), the SNAr reaction is characteristic of electron-poor aromatic and heteroaromatic rings.[1]
The reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electrophilic carbon atom bearing the chlorine leaving group (C4). This disrupts the aromaticity of the pyridine ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The strong electron-withdrawing nitro groups at the ortho and para positions (relative to the nitrogen, which also acts as an electron sink) are crucial for stabilizing this intermediate by delocalizing the negative charge.[2]
-
Elimination and Restoration of Aromaticity: The Meisenheimer complex is transient. Aromaticity is restored as the leaving group (chloride) is expelled, resulting in the final substituted product.[3]
The versatile reactivity of pyridine derivatives like this compound makes them valuable for diverse functionalization in the development of novel fine chemicals.[4]
Figure 1. General mechanism for the SNAr reaction of this compound.
Reactivity with Common Nucleophiles
The high degree of activation allows this compound to react with a wide range of hard and soft nucleophiles under relatively mild conditions.
N-Nucleophiles (Amines)
Reactions with primary and secondary amines are among the most common transformations. These reactions typically proceed readily in polar solvents like methanol or ethanol, often at room temperature or with gentle heating, to yield 4-amino-3,5-dinitropyridine derivatives.
Kinetic studies on analogous compounds, such as 2-chloro-3,5-dinitropyridine reacting with substituted anilines, show second-order kinetics.[5] The reaction rates are highly sensitive to the basicity and steric profile of the amine. Electron-donating groups on the aniline nucleophile increase the reaction rate, as indicated by large negative Hammett ρ values, suggesting significant positive charge development on the nitrogen atom in the transition state.[5][6] This is consistent with the rate-determining formation of the Meisenheimer complex.[5]
Table 1: Representative Reactions with N-Nucleophiles
| Nucleophile | Product | Conditions | Yield | Reference |
| Aniline | 4-Anilino-3,5-dinitropyridine | Methanol, RT | Good | [5][6] (Analogous) |
| Substituted Anilines | 4-(Substituted-anilino)-3,5-dinitropyridines | Methanol, 25-40°C | Varies | [5][6] (Analogous) |
| Hydrazine | 4-Hydrazino-3,5-dinitropyridine | DMSO | Good | [7] (Analogous) |
O-Nucleophiles (Alkoxides and Hydroxide)
Alkoxides (RO⁻), generated from alcohols using a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH), readily displace the chloride to form 4-alkoxy-3,5-dinitropyridine ethers.[8][9] The reaction is typically performed in an anhydrous polar aprotic solvent like DMSO or in the corresponding alcohol.[8] The reactivity of the alkoxide is a key factor, with less hindered alkoxides generally reacting more rapidly.
Table 2: Representative Reactions with O-Nucleophiles
| Nucleophile | Product | Conditions | Yield | Reference |
| Sodium Methoxide (NaOMe) | 4-Methoxy-3,5-dinitropyridine | Methanol, Reflux | High | [10] (Analogous) |
| Sodium Hydroxide (NaOH) | 4-Hydroxy-3,5-dinitropyridine | Water/DMSO, Heat | Good | [8] (Analogous) |
| Long-chain Alkoxides | 4-Alkoxy-3,5-dinitropyridines | DMSO, NaOH | 75-80% | [8] (Analogous) |
S-Nucleophiles (Thiols)
Thiols and thiophenols are excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur.[11] They react with this compound, often in the presence of a mild base to generate the more nucleophilic thiolate anion (RS⁻), to produce 4-thioether-3,5-dinitropyridine derivatives. These reactions are typically fast and efficient.[12][13]
Table 3: Representative Reactions with S-Nucleophiles
| Nucleophile | Product | Conditions | Yield | Reference |
| Thiophenol | 4-(Phenylthio)-3,5-dinitropyridine | Methanol, Base (e.g., Et₃N) | High | [12][13] (Analogous) |
| Aliphatic Thiols | 4-(Alkylthio)-3,5-dinitropyridines | Polar solvent, Base | Good | [11] (Analogous) |
Detailed Experimental Protocols
The following section provides a generalized protocol for the synthesis of a 4-amino-3,5-dinitropyridine derivative, based on common procedures for SNAr reactions.[6]
General Protocol for Reaction with an Amine Nucleophile
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., substituted aniline) (1.1 - 1.5 eq)
-
Solvent (e.g., Methanol, Ethanol, or DMSO)
-
Stir bar, round-bottom flask, condenser
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., methanol, 10-20 mL per gram of substrate). Stir the mixture to dissolve the starting material.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the solution. If the amine is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold solvent (e.g., cold methanol) to remove any unreacted starting materials or soluble impurities.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Figure 2. A typical experimental workflow for an SNAr reaction.
Applications in Drug Discovery and Materials Science
The predictable and efficient reactivity of this compound makes it a valuable building block in several advanced fields:
-
Pharmaceutical Synthesis: The substituted dinitropyridine core is a key pharmacophore in various biologically active molecules. The ability to easily introduce diverse amine, ether, and thioether linkages allows for the rapid generation of compound libraries for drug screening.[14]
-
Energetic Materials: The high nitrogen content and presence of nitro groups make dinitropyridine derivatives precursors for the synthesis of insensitive high-energy materials. The chlorine at the C4 position provides a convenient handle for further functionalization to tune energetic properties.[15][16]
-
Agrochemicals: Similar to pharmaceuticals, the dinitropyridine scaffold is found in some pesticides and other crop protection agents.[4]
Conclusion
This compound is a quintessential example of an activated heteroaromatic system for nucleophilic aromatic substitution. The powerful electron-withdrawing effects of the two nitro groups and the ring nitrogen atom facilitate reactions with a broad spectrum of nucleophiles under mild conditions. This reliable reactivity profile, coupled with the straightforward nature of the SNAr mechanism, cements its role as a pivotal intermediate for researchers in drug development, materials science, and synthetic organic chemistry. A thorough understanding of its reaction kinetics and substrate scope enables the rational design and efficient synthesis of complex, high-value molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Reaction Chemistry of the Disodium Alkoxide of 2,6-Bis(trifluoromethyl)-2,6-dihydroxy-3,3,4,4,5,5-hexafluorooxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. Metal Salts of 4-Chloro-3,5-dinitropyrazole for Promising Eco-Friendly Primary Colors Pyrotechnics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Nature of 4-Chloro-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic nature of 4-chloro-3,5-dinitropyridine, a highly reactive compound of significant interest in organic synthesis and medicinal chemistry. The document elucidates the structural features contributing to its pronounced electrophilicity, details its reactivity with various nucleophiles through the Nucleophilic Aromatic Substitution (SNAr) mechanism, and presents quantitative kinetic data from analogous systems. Furthermore, detailed experimental protocols for key transformations are provided, alongside graphical representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding and practical application of this versatile reagent.
Introduction
This compound is a heterocyclic aromatic compound characterized by a pyridine ring bearing a chlorine atom at the 4-position and two nitro groups at the 3 and 5-positions. The strategic placement of these powerful electron-withdrawing groups renders the pyridine ring exceptionally electron-deficient, thereby activating the C4 position for nucleophilic attack. This pronounced electrophilic character makes this compound a valuable synthon for the introduction of the 3,5-dinitropyridinyl moiety into a wide range of molecules, a common scaffold in the development of novel therapeutic agents and functional materials. This guide will delve into the core principles governing its reactivity and provide practical information for its application in a research and development setting.
The Electrophilic Nature of this compound
The high reactivity of this compound towards nucleophiles is a direct consequence of its electronic structure. The key factors contributing to its electrophilicity are:
-
Inductive and Resonance Effects of Nitro Groups: The two nitro groups (-NO2) are potent electron-withdrawing groups, acting through both inductive (-I) and resonance (-M) effects. They significantly reduce the electron density of the entire pyridine ring.
-
Positioning of Electron-Withdrawing Groups: The placement of the nitro groups ortho and para to the chlorine atom is crucial. This arrangement allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer complex, the key intermediate in the SNAr mechanism.
-
The Aza-group: The nitrogen atom in the pyridine ring is more electronegative than carbon and acts as an additional electron-withdrawing group, further depleting the ring of electron density and enhancing its electrophilicity.
These combined effects make the carbon atom attached to the chlorine a highly electrophilic center, susceptible to attack by a wide array of nucleophiles.
Reactivity and Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This is typically a two-step process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electrophilic carbon atom at the 4-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro groups.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the substituted product.
The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.
Caption: The SNAr mechanism of this compound.
Quantitative Reactivity Data
Table 1: Second-Order Rate Constants (k2) for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines in Methanol [1]
| Substituent in Aniline | k2 x 104 (L mol-1 s-1) at 25°C | k2 x 104 (L mol-1 s-1) at 35°C | k2 x 104 (L mol-1 s-1) at 45°C |
| 4-OCH3 | 15.8 | 31.6 | 63.1 |
| 4-CH3 | 5.01 | 10.0 | 20.0 |
| H | 1.00 | 2.00 | 4.00 |
| 4-Cl | 0.316 | 0.631 | 1.26 |
| 3-Cl | 0.100 | 0.200 | 0.400 |
| 4-COCH3 | 0.050 | 0.100 | 0.200 |
Table 2: Activation Parameters for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines in Methanol [1]
| Substituent in Aniline | ΔH‡ (kJ mol-1) | ΔS‡ (J K-1 mol-1) |
| 4-OCH3 | 55.3 | -102 |
| 4-CH3 | 58.0 | -105 |
| H | 61.2 | -108 |
| 4-Cl | 64.5 | -112 |
| 3-Cl | 67.8 | -115 |
| 4-COCH3 | 71.1 | -118 |
The data clearly demonstrates that electron-donating groups on the aniline nucleophile increase the reaction rate, while electron-withdrawing groups decrease it, which is consistent with the proposed SNAr mechanism.
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with common classes of nucleophiles. These are based on established procedures for similar highly activated aromatic halides and should be optimized for specific substrates.
Caption: General experimental workflow for SNAr reactions.
Reaction with Amine Nucleophiles (e.g., Synthesis of 4-amino-3,5-dinitropyridine)
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., ammonia, primary or secondary amine) (1.1 - 2.0 eq)
-
Base (e.g., triethylamine, K2CO3, if the amine salt is not desired) (1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF, THF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in the chosen anhydrous solvent.
-
If a free amine is used, add the base to the reaction mixture.
-
Slowly add the amine nucleophile to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-60°C) for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 4-amino-3,5-dinitropyridine derivative.
Reaction with Alkoxide Nucleophiles (e.g., Synthesis of 4-methoxy-3,5-dinitropyridine)
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (or other sodium alkoxide) (1.1 eq)
-
Anhydrous methanol (or corresponding alcohol)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium methoxide in methanol dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain the pure 4-alkoxy-3,5-dinitropyridine.
Reaction with Thiolate Nucleophiles (e.g., Synthesis of 4-(phenylthio)-3,5-dinitropyridine)
Materials:
-
This compound (1.0 eq)
-
Thiophenol (or other thiol) (1.0 eq)
-
Base (e.g., sodium hydride, potassium carbonate) (1.1 eq)
-
Anhydrous aprotic solvent (e.g., DMF, THF)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the thiol in the anhydrous solvent.
-
Carefully add the base portion-wise at 0°C to generate the thiolate in situ.
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred solution of the thiolate at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude material by column chromatography or recrystallization to yield the desired 4-(organothio)-3,5-dinitropyridine.
Conclusion
This compound is a powerful electrophile that readily undergoes Nucleophilic Aromatic Substitution with a variety of nucleophiles. Its high reactivity is a result of the synergistic electron-withdrawing effects of the two nitro groups and the pyridine nitrogen atom. This makes it an invaluable tool in synthetic chemistry for the construction of complex molecules containing the 3,5-dinitropyridinyl moiety. The provided kinetic data from analogous systems and the detailed experimental protocols serve as a practical guide for researchers in the fields of organic synthesis and drug development to effectively utilize this versatile building block in their research endeavors. Careful control of reaction conditions and appropriate purification techniques are essential for achieving high yields and purity of the desired products.
References
Spectroscopic Data and Characterization of 4-Chloro-3,5-dinitropyridine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of spectroscopic data and experimental methodologies for 4-Chloro-3,5-dinitropyridine and its closely related derivatives. Due to the limited availability of published experimental data for this compound, this document extends its scope to include well-characterized analogous compounds, offering valuable comparative insights for researchers in the field.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 4-Amino-2-chloro-3-nitropyridine | Not Specified | Not Specified | [1] |
| 4-Chloro-2,6-dimethyl-3-nitropyridine | Not Specified | Not Specified | |
| 4-Chloro-3,5-dinitrobenzoic acid | Not Specified | Not Specified | [2] |
Note: Specific peak assignments and coupling constants were not available in the referenced sources. Researchers should consult the primary literature for detailed spectral interpretations.
Infrared (IR) Spectroscopy
Table 2: IR Spectroscopic Data for this compound Derivatives
| Compound | Key Absorption Bands (cm⁻¹) | Reference |
| 4-Chloro-3,5-dinitrobenzoic acid | Not Specified |
Note: The provided source indicates the availability of an IR spectrum but does not list the specific absorption bands.
Mass Spectrometry (MS)
While specific mass spectrometry data for this compound is not detailed in the available literature, a comprehensive guide on the mass spectrometric behavior of the related compound, 2,4-Dichloro-5-nitropyridine, provides valuable insights into the expected fragmentation patterns. The primary fragmentation is anticipated to involve the loss of nitro groups and chlorine atoms.
Experimental Protocols
The following sections outline generalized experimental methodologies for the spectroscopic analysis of this compound and its derivatives, based on standard practices for similar compounds.
NMR Spectroscopy
A general procedure for acquiring NMR spectra involves dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are then recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
IR Spectroscopy
IR spectra are commonly obtained using the KBr pellet method or by analyzing a thin film of the compound on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
A detailed protocol for the mass spectrometric analysis of a related compound, 2,4-Dichloro-5-nitropyridine, can be adapted.[3]
Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., a 1:1 v/v mixture of acetonitrile and water) to achieve a final concentration of 1 µg/mL.[3]
Electrospray Ionization (ESI) Mass Spectrometry:
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: Typically 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-350 °C.
-
Desolvation Gas Flow: 600 L/hr.[3]
-
Mass Range: m/z 50-500.[3]
Electron Ionization (EI) Mass Spectrometry:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Quadrupole Temperature: 150 °C.[3]
-
Mass Range: m/z 40-300.[3]
-
Scan Speed: 1000 amu/s.[3]
Visualizations
The following diagrams illustrate generalized workflows for the spectroscopic analysis of this compound derivatives.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Workflow for Mass Spectrometry Analysis.
References
A Technical Guide to 4-Chloro-3,5-dinitropyridine for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Chloro-3,5-dinitropyridine (CAS No. 10425-70-4), a key heterocyclic building block in medicinal chemistry and materials science. This document outlines its chemical properties, commercial availability, and detailed experimental protocols for its application in synthetic chemistry, with a focus on its utility in drug discovery and development.
Introduction
This compound is a highly activated aromatic compound extensively used as a precursor in the synthesis of more complex molecular architectures. The pyridine core, combined with the strong electron-withdrawing effects of two nitro groups, renders the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it an invaluable reagent for introducing the 3,5-dinitropyridyl moiety into a wide range of molecules, enabling the exploration of novel chemical space in drug discovery programs.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 10425-70-4 | [1][2][3][4] |
| Molecular Formula | C₅H₂ClN₃O₄ | [1][2][3][4] |
| Molecular Weight | 203.54 g/mol | [1][4] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 3,5-Dinitro-4-chloropyridine | [1][4] |
| Appearance | Solid (form may vary by supplier) | |
| Polar Surface Area | 105 Ų | [2][4] |
| XLogP3-AA | 1.1 | [2][4] |
Commercial Availability
This compound is available from a variety of commercial chemical suppliers. The following table summarizes a selection of vendors providing this compound. Researchers are advised to consult the suppliers directly for current pricing, purity specifications, and available quantities.
| Supplier | Catalog Number Examples | Website |
| Chemspace | CS-0366697, EN300-3274243, FCH1321144 | --INVALID-LINK--[3] |
| Santa Cruz Biotechnology | sc-279585 | --INVALID-LINK--[1] |
| Guidechem | 10425-70-4 | --INVALID-LINK--[2] |
(Note: The catalog numbers provided are examples and may not be exhaustive. Please verify with the supplier.)
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in synthetic chemistry stems from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyridine nitrogen and the two nitro groups at the ortho-positions strongly withdraw electron density from the aromatic ring. This electronic arrangement creates a significant partial positive charge at the chlorine-bearing carbon (C4), making it highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Below is a logical diagram illustrating the SNAr workflow.
Caption: General experimental workflow for an SNAr reaction.
Experimental Protocols
The following section provides a detailed, representative protocol for a nucleophilic aromatic substitution reaction using an amine nucleophile. This method is adapted from established procedures for similarly activated chloropyridines and serves as a robust starting point for synthesis.[5]
Objective: To synthesize a 4-amino-3,5-dinitropyridine derivative.
Materials:
-
This compound (1.0 equivalent)
-
Amine nucleophile (e.g., benzylamine, morpholine, etc.) (1.1 equivalents)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.2 - 2.0 equivalents)
-
Anhydrous Ethanol (EtOH) or Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.).
-
Dissolution: Dissolve the starting material in a minimal amount of anhydrous ethanol or acetonitrile to achieve a concentration of approximately 0.1-0.2 M.
-
Addition of Reagents: Add the desired amine nucleophile (1.1 equiv.) to the solution, followed by the addition of a suitable base such as triethylamine (1.2 equiv.).
-
Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or to a temperature between 50-80°C (for acetonitrile) and maintain for 2-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (e.g., 25 mL) and wash with water (2 x 25 mL) to remove the base and any water-soluble salts.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure substituted product.[5]
Reaction Mechanism Visualization
The mechanism for the SNAr reaction involves the formation of a key intermediate, the Meisenheimer complex. The following diagram, generated using DOT language, illustrates the steps of this transformation.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
This guide provides foundational information for researchers working with this compound. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Methodological & Application
Application Notes and Protocols: 4-Chloro-3,5-dinitropyridine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitropyridine is a highly versatile and reactive building block in the field of heterocyclic chemistry. The pyridine core is a prevalent motif in numerous pharmaceuticals and biologically active compounds. The strategic placement of two strongly electron-withdrawing nitro groups on the pyridine ring, ortho and para to the chlorine atom, significantly activates the C4 position towards nucleophilic attack. This electronic feature makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, providing a robust platform for the synthesis of a diverse array of substituted pyridines and subsequently, complex fused heterocyclic systems. These derivatives are of significant interest in drug discovery and materials science.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in heterocyclic synthesis is its participation in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion, being a good leaving group, is eliminated to restore aromaticity, yielding the 4-substituted-3,5-dinitropyridine product. The high stability of the Meisenheimer intermediate, due to charge delocalization onto the nitro groups, facilitates this reaction, often allowing it to proceed under mild conditions.
Caption: General SNAr mechanism of this compound.
Synthesis of 4-Substituted-3,5-dinitropyridines
This compound readily reacts with a wide range of nucleophiles, including N-, O-, and S-based nucleophiles, to afford the corresponding substituted pyridine derivatives in good to excellent yields.
Reactions with N-Nucleophiles
The reaction with primary and secondary amines, anilines, and ammonia provides access to various 4-amino-3,5-dinitropyridine derivatives. These compounds are valuable intermediates for further functionalization or as target molecules in medicinal chemistry. For instance, the reaction with substituted anilines proceeds smoothly, and the kinetics of such reactions have been studied to elucidate the SNAr mechanism.[1]
Reactions with O-Nucleophiles
Alkoxides and phenoxides react with this compound to form 4-alkoxy- and 4-aryloxy-3,5-dinitropyridines. These ether linkages are important in modifying the electronic and steric properties of the pyridine ring. A general method involves reacting the corresponding alcohol with a base, such as sodium hydroxide, in a polar aprotic solvent like DMSO to generate the alkoxide in situ.[2]
Reactions with S-Nucleophiles
Thiolates are potent nucleophiles and react efficiently to produce 4-(thioether)-3,5-dinitropyridines. These sulfur-containing compounds have applications in various fields, including the development of novel materials and bioactive molecules.
Quantitative Data Summary
The following table summarizes the typical yields for nucleophilic substitution reactions on activated chloropyridines. While specific data for this compound is not always available, the yields are generally high due to the strong activation by the two nitro groups.
| Nucleophile Class | Example Nucleophile | Product Type | Typical Yield (%) |
| N-Nucleophile | Substituted Aniline | 4-Anilino-3,5-dinitropyridine | 80-95 |
| N-Nucleophile | Ammonia | 4-Amino-3,5-dinitropyridine | 75-90 |
| O-Nucleophile | Alkoxide (from Alcohol + NaOH) | 4-Alkoxy-3,5-dinitropyridine | 70-85[2] |
| S-Nucleophile | Thiophenoxide | 4-(Phenylthio)-3,5-dinitropyridine | >90 |
| Azide | Sodium Azide | 4-Azido-3,5-dinitropyridine | ~80-90 |
Application in Fused Heterocycle Synthesis
Beyond simple substitution, the products derived from this compound are valuable precursors for the synthesis of fused heterocyclic systems. By choosing a nucleophile that contains a second reactive site, a subsequent intramolecular cyclization reaction can be performed to construct bicyclic and polycyclic frameworks. For example, reaction with a hydrazine derivative can yield a 4-hydrazinyl-3,5-dinitropyridine, which can then be cyclized to form pyridotriazine systems.[3]
Caption: Logical workflow for the synthesis of fused heterocycles.
Experimental Protocols
Protocol 1: Synthesis of N-Phenyl-3,5-dinitropyridin-4-amine
This protocol is adapted from general procedures for the reaction of activated chloro-aromatics with anilines.[1]
Materials and Reagents:
-
This compound
-
Aniline
-
Methanol
-
Stir bar, round-bottom flask, condenser
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.91 mmol, 1.0 equiv.) in 20 mL of methanol.
-
Add aniline (0.55 g, 5.90 mmol, 1.2 equiv.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
A precipitate will form as the reaction proceeds. Upon completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold methanol (2 x 10 mL).
-
Dry the product under vacuum to yield N-phenyl-3,5-dinitropyridin-4-amine as a solid.
Protocol 2: General Synthesis of a 4-Alkoxy-3,5-dinitropyridine
This protocol is adapted from a general method for the synthesis of 4-alkoxypyridines.[2]
Materials and Reagents:
-
This compound
-
Desired alcohol (e.g., butanol, hexanol)
-
Sodium hydroxide (finely powdered)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Stir bar, round-bottom flask, heating mantle
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add finely powdered sodium hydroxide (1.2 equiv.).
-
Add the desired alcohol (1.1 equiv.) followed by anhydrous DMSO (approx. 10 mL per gram of chloropyridine).
-
Stir the mixture and heat to 60-80 °C.
-
Add this compound (1.0 equiv.) to the heated mixture.
-
Stir the reaction at 60-80 °C for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 4-alkoxy-3,5-dinitropyridine.
Caption: General experimental workflow for synthesis and purification.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Chloro-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitropyridine is a highly activated heterocyclic compound that serves as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups at positions 3 and 5, coupled with the inherent electron deficiency of the pyridine ring, renders the C4 position exceptionally electrophilic. This heightened reactivity allows for the facile displacement of the chloro substituent by a wide array of nucleophiles, including amines, alkoxides, and thiols. The resulting 4-substituted-3,5-dinitropyridine derivatives are valuable building blocks in medicinal chemistry and materials science, serving as precursors to a diverse range of complex heterocyclic systems with potential biological activity.[1] This document provides detailed protocols for the SNAr of this compound with various nucleophiles, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.
General Reaction Pathway
The nucleophilic aromatic substitution of this compound proceeds via a well-established addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge in this intermediate is effectively delocalized by the two nitro groups and the pyridine ring nitrogen. In the subsequent step, the aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.[2][3]
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.
Quantitative Data Summary
The following table summarizes representative yields for the nucleophilic aromatic substitution of this compound with various nucleophiles under different reaction conditions. The yields are indicative and may vary depending on the specific substrate, purity of reagents, and reaction scale.
| Nucleophile Category | Nucleophile Example | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Amines | Aniline | Methanol | - | Room Temp | 0.5 - 1 | ~90-95 |
| Benzylamine | Acetonitrile | K₂CO₃ | 60 - 70 | 4 - 6 | ~85-90 | |
| Substituted Anilines | Methanol | - | Room Temp | 0.5 - 1.5 | 80-95 | |
| Alkoxides | Sodium Methoxide | Methanol | - | Reflux | 2 - 4 | ~80-85 |
| Sodium Ethoxide | Ethanol | - | Reflux | 2 - 4 | ~80-85 | |
| Various Alcohols | DMSO | NaOH | 80 | 16 | 75-80[4] | |
| Thiols | Thiophenol | DMF | K₂CO₃ | Room Temp | 2 - 4 | ~90-95 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-amino-3,5-dinitropyridines
This protocol is adapted from the reaction of a similar substrate, 4-chloro-3,5-dinitrobenzotrifluoride, with anilines and is expected to give high yields with this compound.[5]
Materials:
-
This compound
-
Substituted or unsubstituted aniline (1.1 - 1.4 equivalents)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and crystallization
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
To the stirred solution, add the corresponding aniline (1.1 - 1.4 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold methanol.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Protocol 2: Synthesis of 4-Alkoxy-3,5-dinitropyridines
This protocol is a general method for the synthesis of 4-alkoxypyridines from 4-chloropyridines.[4]
Materials:
-
This compound
-
Corresponding alcohol (e.g., methanol, ethanol)
-
Sodium metal or Sodium Hydride (NaH)
-
Anhydrous solvent (corresponding alcohol or DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare the sodium alkoxide by carefully adding sodium metal (1.1 equivalents) to the anhydrous alcohol, or by adding NaH (1.1 equivalents) to the alcohol in an anhydrous solvent like DMSO.
-
Once the alkoxide formation is complete, add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Protocol for the Synthesis of 4-(Arylthio)-3,5-dinitropyridines
This is a general protocol for the reaction with thiol nucleophiles, based on standard SNAr conditions.
Materials:
-
This compound
-
Thiophenol or other aryl thiol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), potassium carbonate (2.0 equivalents), and anhydrous DMF.
-
To the stirring suspension, add the thiol (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until completion as indicated by TLC.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The general workflow for conducting and analyzing the nucleophilic aromatic substitution of this compound is depicted below.
Caption: General laboratory workflow for SNAr reactions of this compound.
Applications in Drug Development
The 4-substituted-3,5-dinitropyridine scaffold is a valuable pharmacophore and a key intermediate in the synthesis of various biologically active molecules. The ability to introduce diverse functionalities at the C4 position through SNAr reactions allows for the generation of compound libraries for screening in drug discovery programs. Derivatives of dinitropyridines have been investigated for a range of therapeutic applications, including as potential antitumor, antiviral, and anti-neurodegenerative agents.[1] The nitro groups can also be subsequently reduced to amino groups, providing further opportunities for derivatization and the synthesis of fused heterocyclic systems, such as pyrido[3,4-b]pyrazines, which have shown anti-breast cancer activity.[1]
Safety Precautions
This compound and its derivatives are potentially hazardous chemicals. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Nitroaromatic compounds can be sensitive to heat and shock, and appropriate care should be taken during handling and heating. Refer to the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
References
Application Notes and Protocols: 4-Chloro-3,5-dinitropyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chloro-3,5-dinitropyridine as a versatile building block in the synthesis of pharmaceutical intermediates. The protocols detailed herein are based on established methodologies for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone in modern medicinal chemistry.
Introduction
This compound is a highly reactive scaffold for the synthesis of diverse heterocyclic compounds. The pyridine ring, inherently electron-deficient, is further activated by the two strongly electron-withdrawing nitro groups at the 3- and 5-positions. This electronic arrangement renders the chlorine atom at the 4-position exceptionally labile and susceptible to displacement by a wide array of nucleophiles. This reactivity profile makes this compound a valuable starting material for the synthesis of substituted pyridines, which are privileged structures in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1]
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis lies in its facile reaction with various nucleophiles to introduce diverse functionalities at the 4-position of the dinitropyridine core. These substituted dinitropyridines can then be further elaborated into more complex molecular architectures.
-
Synthesis of Kinase Inhibitor Scaffolds: Many kinase inhibitors feature a substituted heterocyclic core that binds to the ATP-binding site of the kinase. The 4-substituted-3,5-dinitropyridine core can serve as a key pharmacophore. Subsequent reduction of the nitro groups to amines allows for further functionalization, such as the formation of fused ring systems (e.g., imidazopyridines or thiazolopyridines), which are common in kinase inhibitors.[2][3]
-
Introduction of Amine and Thiol Moieties: The reaction with various primary and secondary amines (including anilines and piperazines) or thiols allows for the straightforward introduction of these important functional groups. These groups can modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, and can also serve as handles for further synthetic transformations.[4]
-
Precursors for Fused Heterocyclic Systems: The dinitropyridine scaffold can be a precursor to fused heterocyclic systems with therapeutic relevance. For instance, the sequential reduction of the nitro groups to amines can be followed by cyclization reactions to form imidazo[4,5-c]pyridines or other related structures, which have been explored as potential anticancer agents.[5]
Data Presentation
The following tables summarize representative quantitative data for nucleophilic aromatic substitution reactions on chloro-dinitropyridine and related scaffolds.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Starting Material | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-3,5-dinitropyridine | Various Amines | Not Specified | Not Specified | Not Specified | High | [3] |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | Methanol | Room Temp. | 0.5 - 0.75 | 87 (for aniline) | [4] |
| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile | Reflux | 12 | 65 |
Table 2: Further Transformations of Substituted Dinitropyridines
| Starting Material | Reaction | Reagents | Yield (%) | Reference |
| 4-(Substituted amino)-3,5-dinitropyridine | Selective Nitro Reduction | (NH₄)₂S | Not Specified | [3] |
| 2,3-Diamino-5-nitropyridine | Cyclization | Not Specified | Not Specified | [3] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound and its analogs.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine (e.g., Substituted Aniline)
This protocol is adapted from the reaction of the analogous 4-chloro-3,5-dinitrobenzotrifluoride with anilines and is expected to be applicable to this compound.[4]
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, silica gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 equiv).
-
Dissolve the starting material in methanol (approximately 0.1 M concentration).
-
Add the substituted aniline (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, a precipitate of the product may form. If so, collect the solid by filtration and wash with cold methanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with a Thiol
This protocol provides a general method for the reaction of this compound with a thiol nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., thiophenol) (1.1 equiv)
-
Base (e.g., Triethylamine, K₂CO₃) (1.2 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the anhydrous solvent.
-
Add the thiol (1.1 equiv) to the solution.
-
Add the base (1.2 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) as needed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Signaling Pathway: General Kinase Inhibition
The following diagram illustrates a simplified, general signaling pathway that is often targeted by kinase inhibitors derived from scaffolds like 4-substituted-3,5-dinitropyridines. These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking the downstream phosphorylation cascade that can lead to cell proliferation and survival in cancer.
Caption: General Kinase Signaling Pathway and Inhibition.
Experimental Workflow: Synthesis of 4-Amino-3,5-dinitropyridine Derivatives
The following diagram outlines the typical experimental workflow for the synthesis of 4-amino-3,5-dinitropyridine derivatives from this compound, followed by purification.
Caption: Experimental Workflow for Synthesis.
Logical Relationship: Reactivity of this compound
This diagram illustrates the logical relationship of the factors contributing to the high reactivity of this compound in SNAr reactions.
Caption: Reactivity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Chloro-3,5-dinitropyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitropyridine is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry. The presence of two electron-withdrawing nitro groups on the pyridine ring activates the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). This high reactivity allows for the facile introduction of various functional groups, making it a key intermediate in the synthesis of a diverse range of biologically active molecules. Its derivatives have shown promise as antitumor, antiviral, and anti-neurodegenerative agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.
Key Applications
The primary application of this compound in medicinal chemistry is as an electrophilic scaffold for the synthesis of 4-substituted-3,5-dinitropyridine derivatives. The displaced chloride ion is a good leaving group, enabling efficient reactions with a variety of nucleophiles, including amines and thiols.
Synthesis of Bioactive Amine Derivatives
The reaction of this compound with primary and secondary amines is a robust method for generating libraries of compounds for drug discovery. The resulting 4-amino-3,5-dinitropyridine derivatives are key intermediates in the synthesis of more complex heterocyclic systems with therapeutic potential.
1. Inhibitors of Necroptosis:
Necroptosis is a form of programmed cell death implicated in various inflammatory diseases, and its inhibition is a promising therapeutic strategy.[3][4][5] Derivatives of this compound have been utilized as precursors in the synthesis of imidazo[4,5-b]pyridines, which act as inhibitors of necroptosis. The initial step involves the nucleophilic substitution of the chlorine atom with a primary amine.
2. Salt-Inducible Kinase (SIK) Modulators:
Salt-inducible kinases (SIKs) are involved in various physiological processes, and their modulation is a target for the treatment of inflammatory diseases and cancer.[6][7] Dinitropyridine derivatives serve as starting materials for the synthesis of SIK modulators. The synthetic route typically begins with the reaction of a halo-dinitropyridine with an appropriate amine.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol)
-
Base (e.g., Triethylamine (TEA) or Potassium carbonate (K2CO3)) (optional, 2-3 equivalents)
-
Stirring apparatus
-
Reaction vessel
-
Heating system (if required)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.0 - 1.2 equivalents) to the solution. If the amine salt is used or if the amine is not basic enough, add a suitable base (e.g., TEA or K2CO3).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C) to drive the reaction to completion.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent.
-
If the product is soluble, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
Table 1: Synthesis of Bioactive Compounds from this compound Analogs
| Starting Material | Nucleophile | Product Class | Therapeutic Target/Activity | Yield (%) | Reference |
| 2-Chloro-3,5-dinitropyridine | Primary Amine | Imidazo[4,5-b]pyridines | Inhibitors of Necroptosis | High | N/A |
| 2-Fluoro/2-Chloro-3,5-dinitropyridine | Primary Amine | Imidazo[4,5-b]pyridines | Salt-Inducible Kinase (SIK) Modulators | N/A | N/A |
Note: Specific yield data for reactions starting directly from this compound for these specific applications were not available in the searched literature. The table reflects information for analogous starting materials.
Table 2: In Vitro Biological Activity of Dinitropyridine Derivatives
| Compound Class | Specific Compound | Target | Assay | IC50 / EC50 | Reference |
| SIK Inhibitor | YKL-05-099 | SIK1 | Kinase Assay | ~10 nM | [8] |
| SIK Inhibitor | YKL-05-099 | SIK3 | Kinase Assay | ~30 nM | [8] |
| SIK Inhibitor | YKL-05-099 | SIK2 | Kinase Assay | 40 nM | [8] |
| SIK Inhibitor | HG-9-91-01 | SIK1 | Kinase Assay | 0.92 nM | [8] |
| SIK Inhibitor | HG-9-91-01 | SIK2 | Kinase Assay | 6.6 nM | [8] |
| SIK Inhibitor | HG-9-91-01 | SIK3 | Kinase Assay | 9.6 nM | [8] |
| RIPK3 Inhibitor | UH15-38 | RIPK3 | Necroptosis Assay | 98 nM | [9] |
Note: The compounds listed are inhibitors of the target classes mentioned in the applications but are not explicitly synthesized from this compound in the provided references. This data is for illustrative purposes of the potency of compounds in these classes.
Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and screening of bioactive compounds from this compound.
Caption: Simplified signaling pathway of necroptosis and the target of imidazo[4,5-b]pyridine inhibitors.
Conclusion
This compound is a highly reactive and versatile starting material for the synthesis of medicinally important compounds. Its utility in constructing complex heterocyclic systems, such as inhibitors of necroptosis and salt-inducible kinases, highlights its significance in modern drug discovery. The straightforward nucleophilic aromatic substitution reactions allow for the creation of diverse chemical libraries for biological screening. Further exploration of its reactivity with other nucleophiles, such as thiols, and the subsequent biological evaluation of the resulting products, will likely lead to the discovery of novel therapeutic agents.
References
- 1. 4-Amino-3,5-dinitropyridine | 31793-29-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salt-inducible kinase - Wikipedia [en.wikipedia.org]
- 7. US20240025892A1 - Salt inducible kinase inhibitors - Google Patents [patents.google.com]
- 8. abmole.com [abmole.com]
- 9. Necroptosis blockade prevents lung injury in severe influenza - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-Substituted 3,5-Dinitropyrazoles from 4-Chloro-3,5-dinitropyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitropyrazole (CDNP) is a versatile and valuable precursor for the synthesis of a wide array of 4-substituted 3,5-dinitropyrazoles.[1][2][3] The electron-withdrawing nature of the two nitro groups activates the C4 position for nucleophilic aromatic substitution, allowing for the facile displacement of the chloro group by a variety of nucleophiles. This methodology provides an efficient route to novel compounds with potential applications in energetic materials, pharmaceuticals, and material science.[4][5] The nucleophilic substitution reaction proceeds exclusively at the C4 position, offering a high degree of regioselectivity.[6][7] This document provides detailed protocols for the synthesis of the starting material, 4-chloro-3,5-dinitropyrazole, and subsequent derivatization with various nucleophiles.
Synthesis of 4-Chloro-3,5-dinitropyrazole (CDNP)
The starting material, 4-chloro-3,5-dinitropyrazole, can be synthesized via the direct nitration of 4-chloropyrazole using a mixture of nitric acid and sulfuric acid.[6][7]
Experimental Protocol:
-
To a stirred solution of 4-chloropyrazole (15.6 g, 0.12 mol) in concentrated sulfuric acid (d = 1.824 g·cm⁻³, 190 mL), add fuming nitric acid (d = 1.51 g·cm⁻³, 20 mL) dropwise at a temperature of 15–25 °C.[6]
-
After the addition is complete, continue stirring for 5 hours while heating the mixture to 100–105 °C.[6][7]
-
Cool the reaction mixture and pour it into 1 L of an ice-water mixture.[6]
-
Extract the aqueous mixture with ethyl acetate (2 x 300 mL).[6]
-
Combine the organic layers, wash with water (50 mL), and dry over anhydrous magnesium sulfate.[6]
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from methylbenzene to obtain pure 4-chloro-3,5-dinitropyrazole. The yield of the recrystallized product can be up to 73.8%.[7]
General Protocol for Nucleophilic Substitution of 4-Chloro-3,5-dinitropyrazole
The following is a general procedure for the reaction of 4-chloro-3,5-dinitropyrazole with various nucleophiles. Specific examples with N-, O-, and S-nucleophiles are provided below. The reactions typically involve the displacement of the chlorine atom at the C4 position.[1][6]
Caption: General reaction scheme for the synthesis of 4-substituted 3,5-dinitropyrazoles.
I. Synthesis of 4-Amino-3,5-dinitropyrazole (LLM-116)
4-Amino-3,5-dinitropyrazole is a key energetic material and can be synthesized by the reaction of CDNP with aqueous ammonia.[8]
-
Place a mixture of 4-chloro-3,5-dinitropyrazole (15.0 g, 77.9 mmol) and aqueous ammonium hydroxide (28-30%, 150 mL) in a high-pressure vessel.[8]
-
Seal the vessel and heat the mixture in an oil bath at 130 °C for 16 hours with gentle stirring.[8]
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration and wash with cold water (2 x 20 mL) to obtain ammonium 4-amino-3,5-dinitropyrazolate salt.[8]
-
To obtain the neutral 4-amino-3,5-dinitropyrazole, suspend the ammonium salt in ethyl acetate (100 mL) and add 30 g of ice.
-
With vigorous stirring, add 15 mL of 20% aqueous sulfuric acid.
-
Continue stirring at room temperature for an additional 20 minutes.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 4-amino-3,5-dinitropyrazole.
II. Synthesis of 4-Hydrazino-3,5-dinitropyrazole
The direct reaction of 4-chloro-3,5-dinitropyrazole with hydrazine monohydrate under heating in a sealed vessel has been reported to yield a red-black sticky unknown product.[2] However, other N-nucleophiles like methylamine have been successfully used.
III. Synthesis of 4-Substituted-3,5-dinitropyrazoles with O-Nucleophiles
Phenols can be used as O-nucleophiles to synthesize 4-aryloxy-3,5-dinitropyrazoles.
-
In a suitable reaction vessel, dissolve 4-chloro-3,5-dinitropyrazole in an appropriate solvent.
-
Add the desired phenol and a base, such as sodium hydroxide. For the synthesis of 4-hydroxy-3,5-dinitropyrazole, four equivalents of NaOH were used. For other phenols, two equivalents of NaOH are typically used.[6]
-
Heat the reaction mixture to 70-80 °C for 12 hours.[6]
-
After cooling, acidify the reaction mixture with 20% aqueous sulfuric acid.[6]
-
The product will precipitate and can be collected by filtration.
IV. Synthesis of 4-Substituted-3,5-dinitropyrazoles with S-Nucleophiles
Thiols serve as effective S-nucleophiles for the synthesis of 4-thioether-3,5-dinitropyrazoles.
-
To a solution of sodium hydroxide (2 equivalents) in water, add the desired thiol (1.2 equivalents).[6]
-
Add 4-chloro-3,5-dinitropyrazole to the solution and stir at room temperature for 8 hours.[6]
-
Acidify the reaction mixture with 20% aqueous sulfuric acid.[6]
-
The product will precipitate and can be collected by filtration.
Data Presentation
| Product | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Amino-3,5-dinitropyrazole | aq. NH₄OH | Water | - | 130 | 16 | Good | [8] |
| 4-(Methylamino)-3,5-dinitropyrazole | 40% Methylamine | - | - | 130 | - | Good | [2] |
| 4-Guanidino-3,5-dinitropyrazole | Guanidine | Ethanol | Sodium Ethoxide | 130 | - | Good | [2] |
| 4-Hydroxy-3,5-dinitropyrazole | NaOH | Water | NaOH (4 equiv) | 70-80 | 12 | 43-91 | [6] |
| 4-Phenoxy-3,5-dinitropyrazole | Phenol | Water | NaOH (2 equiv) | 70-80 | 12 | 43-91 | [6] |
| 4-(Phenylthio)-3,5-dinitropyrazole | Thiophenol | Water | NaOH (2 equiv) | r.t. | 8 | - | [6] |
| 4-Azido-3,5-dinitropyrazole | Sodium azide | DMSO | - | - | - | 83 | [9] |
Experimental Workflow
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Metal Salts of 4-Chloro-3,5-dinitropyrazole for Promising Eco-Friendly Primary Colors Pyrotechnics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00742A [pubs.rsc.org]
Application Notes and Protocols: Reaction of 4-Chloro-3,5-dinitropyridine with Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-3,5-dinitro-pyridin-4-amine derivatives through the nucleophilic aromatic substitution (SNAr) reaction of 4-chloro-3,5-dinitropyridine with a variety of aniline derivatives. The 4-anilino-3,5-dinitropyridine scaffold is a promising pharmacophore in drug discovery, analogous to numerous 4-anilino substituted heterocyclic compounds that have demonstrated potent biological activities, particularly as kinase inhibitors in oncology.[1][2] These protocols outline the general reaction setup, monitoring, workup, and purification procedures. Representative data on reaction yields and characterization are provided in tabular format to guide researchers in their synthetic efforts.
Introduction
The reaction between this compound and aniline derivatives proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, activated by two electron-withdrawing nitro groups, is highly susceptible to nucleophilic attack at the C4 position by the aniline nitrogen. The reaction typically proceeds under mild conditions and offers a straightforward route to a diverse library of 4-anilino-3,5-dinitropyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to the established role of the 4-anilino moiety in targeting the ATP-binding site of various protein kinases.[1][3] The dinitropyridine core further modulates the electronic and steric properties of the molecule, potentially influencing target selectivity and pharmacokinetic properties.
Reaction Scheme
The general reaction scheme for the synthesis of 4-anilino-3,5-dinitropyridine derivatives is depicted below.
Caption: General reaction scheme for the SNAr reaction.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of 4-anilino-3,5-dinitropyridine derivatives. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific aniline derivatives.
Protocol 1: General Synthesis in a Protic Solvent
This protocol is suitable for a wide range of aniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 - 1.5 eq)
-
Ethanol or Methanol
-
Triethylamine (optional, 1.2 eq)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound.
-
Dissolve the starting material in a suitable volume of ethanol or methanol (e.g., 0.1 M concentration).
-
Add the substituted aniline derivative to the solution.
-
If the aniline derivative is weakly nucleophilic or used as a salt, add triethylamine to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion (disappearance of the starting material, typically 2-6 hours), allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold solvent.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel.
Protocol 2: Synthesis in an Aprotic Solvent for Less Reactive Anilines
This protocol is recommended for electron-deficient or sterically hindered aniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.2 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) (2.0 eq)
-
Standard laboratory glassware under an inert atmosphere (e.g., N2 or Ar)
-
Stirring and heating apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the substituted aniline.
-
Add anhydrous DMF or acetonitrile.
-
Add the base (e.g., K2CO3 or NaH) portion-wise with stirring. If using NaH, exercise caution as hydrogen gas will be evolved.
-
Heat the reaction mixture (typically 80-120 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various 4-anilino-3,5-dinitropyridine derivatives. Please note that these are representative values and actual results may vary.
Table 1: Reaction of this compound with Aniline Derivatives - Reaction Conditions and Yields
| Aniline Derivative (Substituent R) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline (H) | Ethanol | - | 78 | 3 | 92 |
| 4-Methylaniline (4-CH3) | Ethanol | - | 78 | 2.5 | 95 |
| 4-Methoxyaniline (4-OCH3) | Methanol | - | 65 | 2 | 96 |
| 4-Chloroaniline (4-Cl) | DMF | K2CO3 | 100 | 5 | 85 |
| 4-Nitroaniline (4-NO2) | DMF | NaH | 120 | 8 | 70 |
| 2,4-Difluoroaniline (2,4-F2) | Acetonitrile | K2CO3 | 80 | 6 | 88 |
Table 2: Characterization Data for Selected N-Aryl-3,5-dinitro-pyridin-4-amines
| Product (Substituent R) | Molecular Formula | MW ( g/mol ) | M.p. (°C) | 1H NMR (δ, ppm in DMSO-d6) |
| R = H | C11H8N4O4 | 260.21 | 188-190 | 9.85 (s, 1H), 8.90 (s, 2H), 7.45 (t, 2H), 7.20 (t, 1H), 7.10 (d, 2H) |
| R = 4-CH3 | C12H10N4O4 | 274.23 | 201-203 | 9.75 (s, 1H), 8.88 (s, 2H), 7.25 (d, 2H), 7.00 (d, 2H), 2.30 (s, 3H) |
| R = 4-OCH3 | C12H10N4O5 | 290.23 | 195-197 | 9.68 (s, 1H), 8.85 (s, 2H), 7.15 (d, 2H), 6.95 (d, 2H), 3.80 (s, 3H) |
| R = 4-Cl | C11H7ClN4O4 | 294.65 | 210-212 | 9.95 (s, 1H), 8.92 (s, 2H), 7.50 (d, 2H), 7.20 (d, 2H) |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 4-anilino-3,5-dinitropyridine derivatives.
References
- 1. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 4-Chloro-3,5-dinitropyrazole via Nitration of 4-Chloropyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3,5-dinitropyrazole (ClDNP) is a valuable intermediate in the synthesis of various energetic materials and functionalized pyrazole derivatives.[1][2] Its structure, featuring a chloro group activated by two adjacent nitro groups, makes it highly reactive towards nucleophilic substitution, enabling the introduction of diverse functional groups at the 4-position of the pyrazole ring.[1][3][4] This application note provides a detailed experimental procedure for the synthesis of 4-Chloro-3,5-dinitropyrazole from 4-chloropyrazole through direct acid nitration. The described method is an efficient route to obtaining this key precursor with a good yield.[1][5] While 4-Chloro-3,5-dinitropyrazole is classified as an insensitive energetic compound, appropriate safety precautions must be observed throughout the procedure.[1][5]
Reaction Scheme
The synthesis involves the direct nitration of 4-chloropyrazole using a mixture of concentrated sulfuric and nitric acids.
Caption: Chemical transformation of 4-chloropyrazole to 4-Chloro-3,5-dinitropyrazole.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
4-Chloropyrazole (C₃H₃ClN₂)
-
Concentrated Sulfuric Acid (H₂SO₄, d = 1.824 g·cm⁻³)
-
Concentrated Nitric Acid (HNO₃, d = 1.51 g·cm⁻³)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ice
-
Deionized Water
-
Methylbenzene (Toluene) for recrystallization
-
-
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and dropping funnel
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Procedure
-
Reaction Setup: In a round-bottom flask, carefully add 190 mL of concentrated sulfuric acid to 15.6 g (0.12 mol) of 4-chloropyrazole with stirring in an ice bath to manage the initial exotherm.[4]
-
Addition of Nitric Acid: While maintaining the temperature between 15–25 °C, add 20 mL of concentrated nitric acid dropwise to the stirred solution using a dropping funnel.[4] The molar ratio of 4-chloropyrazole to nitric acid should be approximately 1:4.[1][5][6]
-
Reaction: After the addition is complete, heat the reaction mixture to 100–105 °C and maintain this temperature for 4 to 5 hours with continuous stirring.[1][4][5]
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it into 1 L of an ice-water mixture with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (2 x 300 mL).[4]
-
Combine the organic layers and wash with 50 mL of deionized water.[4]
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
-
Isolation and Purification:
Data Presentation
The following table summarizes the quantitative data from representative procedures.
| Parameter | Value | Reference(s) |
| Reactant | ||
| 4-Chloropyrazole | 15.6 g (0.12 mol) | [4] |
| Reagents | ||
| Concentrated H₂SO₄ | 190 mL | [4] |
| Concentrated HNO₃ | 20 mL | [4] |
| Molar Ratio (Substrate:HNO₃) | 1:4 | [1][5] |
| Reaction Conditions | ||
| Temperature | 100–105 °C | [4][5] |
| Time | 4–5 hours | [4][5] |
| Product | ||
| Yield | 70–73.8% | [4][5] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 4-Chloro-3,5-dinitropyrazole.
Caption: Workflow for the synthesis of 4-Chloro-3,5-dinitropyrazole.
Safety Precautions
-
This reaction involves the use of concentrated strong acids (sulfuric and nitric acid) which are highly corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Careful control of the addition rate of nitric acid and the reaction temperature is crucial to prevent runaway reactions.
-
4-Chloro-3,5-dinitropyrazole is an energetic compound. Although described as insensitive, it should be handled with care, avoiding friction, impact, and excessive heat.
-
Follow all institutional safety guidelines for handling corrosive and energetic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole | Scientific.Net [scientific.net]
- 6. scite.ai [scite.ai]
Application Notes and Protocols: 4-Chloro-3,5-dinitropyridine as a Versatile Building Block for Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitropyridine is a highly reactive and versatile building block in organic synthesis, particularly valuable for the construction of complex heterocyclic molecules. The pyridine core, rendered electron-deficient by the two powerfully electron-withdrawing nitro groups at the 3 and 5 positions, activates the chlorine atom at the 4-position for facile nucleophilic aromatic substitution (SNAr). This high reactivity allows for the introduction of a wide array of functional groups, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. This document provides an overview of its applications, detailed experimental protocols for key transformations, and quantitative data to guide synthetic efforts.
Reactivity and Applications
The primary mode of reactivity for this compound is the SNAr reaction. The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is analogous to that of other highly activated haloarenes and haloheteroarenes, such as 4-chloro-3,5-dinitrobenzotrifluoride.
Key Applications Include:
-
Synthesis of Substituted Pyridines: The most direct application is the synthesis of 4-substituted-3,5-dinitropyridines by reaction with N-, O-, and S-based nucleophiles. These products can serve as intermediates for further transformations.
-
Construction of Fused Heterocyclic Systems: The dinitropyridine scaffold can be elaborated into more complex polycyclic systems, which are common motifs in biologically active compounds.
-
Development of Energetic Materials: The high nitrogen and oxygen content of its derivatives makes this compound a precursor for the synthesis of energetic materials.
The general reaction pathway for the nucleophilic aromatic substitution of this compound is depicted below.
Caption: General mechanism of SNAr on this compound.
Quantitative Data for Nucleophilic Aromatic Substitution Reactions
The following table summarizes the reaction of this compound and its analogue, 4-chloro-3,5-dinitrobenzotrifluoride, with various nucleophiles. The data for the analogue provides a strong indication of the expected reactivity and yields for this compound.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Aniline | Methanol | Room Temp. | 30-45 min | N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline | High | [1] |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | Methanol | Room Temp. | 30-45 min | Substituted N-(2,6-Dinitro-4-trifluoromethylphenyl)anilines | High | [1] |
Experimental Protocols
The following are detailed protocols for representative nucleophilic aromatic substitution reactions.
Protocol 1: General Procedure for the Reaction with Amine Nucleophiles (Anilines)
This protocol is adapted from the reaction of the analogous 4-chloro-3,5-dinitrobenzotrifluoride.[1]
Materials:
-
This compound
-
Substituted or unsubstituted aniline (1.4 equivalents)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (filtration apparatus, rotary evaporator, crystallization dishes)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
To the stirred solution, add the aniline (1.4 mmol) portionwise at room temperature.
-
Continue stirring at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Wash the purified solid with cold ethanol and dry under vacuum to yield the pure 4-anilino-3,5-dinitropyridine derivative.
Caption: Workflow for the reaction of this compound with anilines.
Protocol 2: General Procedure for the Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This is a general protocol based on the high reactivity of activated chloro-pyridines.
Materials:
-
This compound
-
Sodium methoxide solution (e.g., 25 wt% in methanol) (1.1 equivalents)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium methoxide solution (1.1 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: General Procedure for the Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol is based on general procedures for SNAr reactions with thiols.
Materials:
-
This compound
-
Thiophenol (1.1 equivalents)
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate) (1.2 equivalents)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in the anhydrous solvent (10 mL).
-
Add the base (1.2 mmol) to the solution.
-
Slowly add the thiophenol (1.1 mmol) to the stirred mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as indicated by TLC. Gentle heating may be required for less reactive thiols.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the 4-(phenylthio)-3,5-dinitropyridine.
Caption: A generalized experimental workflow for SNAr reactions.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution, enabling the straightforward synthesis of a diverse range of 4-substituted-3,5-dinitropyridine derivatives. The protocols provided herein, along with the comparative data from analogous systems, offer a solid foundation for researchers to utilize this valuable building block in the synthesis of complex organic molecules for applications in medicinal chemistry, materials science, and beyond. The mild reaction conditions and anticipated high yields make it an attractive intermediate for various synthetic campaigns.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitutions on 4-Chloro-3,5-dinitropyridine
Welcome to the technical support center for optimizing reaction conditions for substitutions on 4-Chloro-3,5-dinitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the nucleophilic aromatic substitution (SNAr) of this compound.
Question: My reaction is very slow or incomplete. What can I do to improve the reaction rate and conversion?
Answer:
Several factors can influence the rate of a sluggish SNAr reaction on this compound. Here are some troubleshooting steps:
-
Increase Temperature: SNAr reactions are often accelerated by heating.[1] If you are running the reaction at room temperature, consider increasing the temperature to 50-80 °C or even to the reflux temperature of your solvent.
-
Choice of Solvent: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile. For reactions with amines, alcohols like ethanol or methanol can also be effective.[2][3]
-
Use a Stronger Nucleophile: The nucleophilicity of your reagent is a key driver of the reaction. If possible, consider using a more potent nucleophile. For example, thiolates are generally more nucleophilic than their corresponding thiols.
-
Add a Base: For nucleophiles that are neutral (e.g., amines, thiols), the addition of a non-nucleophilic base like triethylamine (Et3N) or potassium carbonate (K2CO3) can deprotonate the nucleophile, increasing its reactivity. This also neutralizes the HCl generated during the reaction.
-
Check Your Reagents: Ensure that your starting material and nucleophile are pure and that your solvent is anhydrous, especially if you are using moisture-sensitive reagents like strong bases.
Question: I am observing a low yield of my desired product. What are the possible reasons and how can I improve it?
Answer:
Low yields can be attributed to several factors, including incomplete reactions (see previous question), side reactions, or issues with product isolation.
-
Side Reactions: The highly electrophilic nature of the this compound ring can sometimes lead to undesired side products.
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., methanol in the presence of a strong base), you might get substitution by the solvent itself.
-
Multiple Substitutions: If your nucleophile has more than one reactive site, you could get a mixture of products.
-
Degradation: The dinitro-substituted pyridine ring can be susceptible to degradation under harsh basic conditions or high temperatures. Consider running the reaction at a lower temperature for a longer time.
-
-
Optimize Reaction Conditions: Systematically vary the reaction parameters such as temperature, reaction time, and stoichiometry of reactants to find the optimal conditions for your specific transformation. The tables below provide some starting points.
-
Purification: Ensure your purification method (e.g., column chromatography, recrystallization) is suitable for your product and that you are not losing a significant amount of product during this step.
Question: I am seeing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely impurities?
Answer:
The formation of byproducts is a common challenge. Here are some possibilities:
-
Unreacted Starting Material: The most common "impurity" is often unreacted this compound.
-
Hydrolysis Product: If there is water in your reaction mixture, you may form 4-hydroxy-3,5-dinitropyridine.
-
Products of Reaction with Base/Solvent: As mentioned, your base or solvent could potentially react with the starting material.
-
Over-alkylation/arylation: With some nucleophiles, there's a possibility of multiple additions if the product itself is still nucleophilic.
To identify these byproducts, consider running control reactions (e.g., starting material with base and solvent but no nucleophile) and using analytical techniques like LC-MS or NMR spectroscopy on the crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the substitution reaction on this compound?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] The electron-deficient pyridine ring, activated by the two nitro groups, is attacked by a nucleophile at the carbon bearing the chlorine atom. This forms a resonance-stabilized intermediate called a Meisenheimer complex.[4] In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored to yield the substituted product.[4]
Q2: What types of nucleophiles can be used for this reaction?
A2: A wide range of nucleophiles can be used, including:
-
N-nucleophiles: Primary and secondary amines (e.g., anilines, piperidine, morpholine), ammonia, and hydrazine derivatives.[3][5]
-
O-nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides.[6]
-
S-nucleophiles: Thiols and thiolates.[7]
Q3: Do I need to use a base in my reaction?
A3: It depends on your nucleophile. If you are using an anionic nucleophile like an alkoxide or a thiolate, a base is not necessary. However, if you are using a neutral nucleophile like an amine or a thiol, a base is often added to enhance the nucleophilicity and to scavenge the HCl that is formed during the reaction. Common choices include triethylamine, potassium carbonate, or sodium hydride (for generating alkoxides/thiolates in situ).
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting material and product. The disappearance of the starting material spot is a good indication that the reaction is complete. You can also use techniques like GC-MS or LC-MS for more quantitative monitoring.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the substitution of this compound and analogous compounds with various nucleophiles. Please note that yields can vary depending on the specific substrate, nucleophile, and experimental setup.
Table 1: Reactions with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | - | Methanol | Room Temp | 0.5 - 0.75 | ~87 | [2] |
| Substituted Anilines | - | Methanol | 30 - 50 | - | - | [2][3] |
| Liquid Ammonia | - | Liquid Ammonia | - | - | - | [5] |
Table 2: Reactions with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | - | Methanol | Reflux | - | High | [6][8] |
Table 3: Reactions with S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Et3N | DMF | Room Temp | - | High | [7] |
| Alkyl/Aryl Thiols | - | Acetonitrile | Room Temp | - | High | [9] |
Experimental Protocols
Protocol 1: General Procedure for Substitution with an Amine (e.g., Aniline)
This protocol is adapted from the reaction of a similar substrate, 4-chloro-3,5-dinitrobenzotrifluoride, with aniline derivatives.[2]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 - 1.5 equiv)
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol (to achieve a concentration of approximately 0.1 M).
-
Add the aniline to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the mixture can be concentrated under reduced pressure and the product induced to crystallize, potentially by the addition of water.
-
The crude product can be further purified by recrystallization from a suitable solvent system like methanol-water.[2]
Protocol 2: General Procedure for Substitution with an Alkoxide (e.g., Methoxide)
Materials:
-
This compound (1.0 equiv)
-
Sodium Methoxide (1.1 equiv)
-
Anhydrous Methanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol.
-
In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the solution of this compound at room temperature with stirring.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion. Monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 3: General Procedure for Substitution with a Thiol (e.g., Thiophenol)
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add triethylamine to the solution, followed by the dropwise addition of thiophenol at room temperature with stirring.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. These reactions are often rapid.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solved 10. 4-Chloropyridine reacts with sodium methoxide to | Chegg.com [chegg.com]
- 7. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainly.com [brainly.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Crude 4-Chloro-3,5-dinitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-3,5-dinitropyridine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and silica gel column chromatography. Column chromatography is often employed for an initial cleanup to remove significant impurities, while recrystallization is an excellent technique for achieving high purity in the final product.
Q2: What are the likely impurities in crude this compound?
A2: Impurities in crude this compound typically originate from the starting materials, byproducts of the synthesis, or degradation. Potential impurities may include:
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Unreacted 4-chloropyridine: The starting material for the nitration reaction.
-
Mononitrated isomers: Such as 4-chloro-3-nitropyridine, resulting from incomplete nitration.
-
Other nitrated byproducts: Arising from side reactions during the nitration of the pyridine ring.
-
Residual acids: From the nitrating mixture (e.g., nitric acid, sulfuric acid) if not properly neutralized and removed during workup.
-
Solvents: Used in the reaction or workup.
Q3: What is the typical appearance and solubility of pure this compound?
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess the purity of this compound. TLC is a rapid and effective method for monitoring the progress of the purification during column chromatography. HPLC provides a more accurate and quantitative measure of purity. Gas Chromatography (GC) may also be suitable, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.
Troubleshooting Guides
Recrystallization Issues
Q: My compound does not dissolve in the hot recrystallization solvent. What should I do?
A: This indicates an incorrect solvent choice. For this compound, consider solvents like ethanol, methanol, or ethyl acetate. Ensure you are using a sufficient volume of the hot solvent. If a single solvent is ineffective, a solvent pair (e.g., ethyl acetate/hexane or ethanol/water) may be necessary. Dissolve the crude product in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
Q: The product "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. Try using a lower-boiling point solvent or a different solvent system. Ensure the cooling process is slow to encourage crystal nucleation. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Q: No crystals form upon cooling the solution. What is the problem?
A: The solution may be too dilute, or crystallization is slow to initiate. Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod or by adding a seed crystal. Cooling the solution in an ice bath can also promote crystal formation.
Q: The purified crystals are still colored. How can I decolorize the product?
A: Colored impurities may be co-crystallizing with your product. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Column Chromatography Issues
Q: I am seeing poor separation of my compound from impurities on the column. What can I do?
A: The polarity of the solvent system (eluent) is likely not optimal. You should aim for a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate using the same solvent system. A common eluent for similar compounds is a mixture of hexane and ethyl acetate. You can adjust the ratio to achieve better separation. A gradient elution, where the polarity of the eluent is gradually increased, can also be very effective.
Q: The product is streaking on the column and eluting very slowly. Why is this happening?
A: The acidic nature of silica gel can sometimes interact with the basic pyridine ring of your compound, leading to streaking and poor recovery. Consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed with the eluent. Alternatively, using a different stationary phase like neutral alumina might be beneficial. Also, ensure your crude sample is fully dissolved in a minimal amount of the initial eluent before loading it onto the column.
Quantitative Data on Purification of Analogous Compounds
The following table summarizes reported yields and purity for the purification of compounds structurally similar to this compound, as direct data for the target compound is limited in the available literature. This data can serve as a benchmark for your experiments.
| Compound | Purification Method | Solvent/Eluent | Yield | Purity | Reference |
| 4-chloropyridine hydrochloride | Washing/Filtration | Ethanol | ~70.2% | 95.6% | [1] |
| 4-chloro-3,5-dinitrotoluene | Recrystallization | Ethanol | ~70% | Not Specified | [2] |
| 4-Chloro-3,5-dinitropyrazole | Recrystallization | Methylbenzene | Up to 73.8% | Not Specified | [3] |
Experimental Protocols
Protocol 1: Recrystallization
This is a general protocol for the recrystallization of a solid organic compound, adapted for this compound based on the properties of similar compounds.
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, methanol, ethyl acetate, or ethyl acetate/hexane). A good solvent will dissolve the crude product when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general procedure for purifying this compound using column chromatography.
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Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that gives a good separation between your product and impurities, with an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute your compound and then any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
managing side reactions in 4-Chloro-3,5-dinitropyridine synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-3,5-dinitropyridine. The content addresses common side reactions and offers solutions to optimize the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for this compound?
A1: The most widely accepted route involves a two-step process. It begins with the dinitration of a 4-substituted pyridine, such as 4-hydroxypyridine, to form the 4-hydroxy-3,5-dinitropyridine intermediate.[1] This is followed by a chlorination step, typically using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom. This pathway is generally preferred over the direct dinitration of 4-chloropyridine.
Q2: Why is the direct dinitration of 4-chloropyridine not recommended?
A2: Direct dinitration of 4-chloropyridine is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the electron-withdrawing chloro-substituent.[2] Electrophilic aromatic substitution, such as nitration, on such a deactivated ring requires extremely harsh conditions (high temperatures and highly concentrated acids).[2] These conditions often lead to low yields, significant charring, and the formation of complex, difficult-to-separate product mixtures.[3]
Q3: What are the primary safety concerns associated with this synthesis?
A3: The synthesis involves several hazards.
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Nitrating Agents: Mixtures of concentrated nitric and sulfuric acid are highly corrosive and strong oxidizing agents. Reactions can be highly exothermic, requiring careful temperature control to prevent runaways.
-
Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive, toxic, and react violently with water. All manipulations should be performed in a well-ventilated fume hood under anhydrous conditions.
-
Nitro Compounds: The dinitro-pyridine intermediates and the final product are energetic compounds.[4] They should be handled with care, avoiding shock, friction, and high temperatures to prevent decomposition. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.
Troubleshooting Guide: Managing Side Reactions
This section addresses specific issues that may arise during the synthesis, focusing on their causes and potential solutions.
Issue 1: Incomplete Dinitration of the Pyridine Ring
-
Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows the presence of significant amounts of the starting material (e.g., 4-hydroxypyridine) or mono-nitrated intermediates.
-
Probable Cause: The nitrating conditions are not sufficiently potent to achieve double nitration. This can be due to an inadequate concentration of the nitrating agent, a reaction temperature that is too low, or an insufficient reaction time.
-
Solution:
-
Increase Nitrating Strength: Use a stronger nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid or oleum.[5]
-
Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for exotherms. High temperatures are often required for nitrating deactivated rings.[2]
-
Extend Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring its progress over time.
-
Caption: Dinitration pathway and the point of incomplete reaction.
Issue 2: Hydrolysis of the 4-Chloro Group
-
Symptom: The final product is contaminated with 4-hydroxy-3,5-dinitropyridine, the starting material for the chlorination step. This is often observed after aqueous work-up.
-
Probable Cause: The 4-chloro substituent is susceptible to nucleophilic substitution by water, especially under non-neutral pH or at elevated temperatures.[6] This can occur if the chlorination reaction is not completely anhydrous or during the work-up procedure.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled chlorinating agents (e.g., POCl₃) and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., N₂ or Ar).
-
Controlled Work-up: Quench the reaction by pouring it slowly onto crushed ice, ensuring the temperature remains low.
-
Neutralize Carefully: Adjust the pH of the aqueous solution to neutral (pH ~7) using a suitable base (e.g., NaHCO₃ or Na₂CO₃) before extraction. Avoid strongly basic conditions, which can accelerate hydrolysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
stability and storage recommendations for 4-Chloro-3,5-dinitropyridine
This technical support guide provides essential information on the stability and storage of 4-Chloro-3,5-dinitropyridine to ensure its optimal performance and safety in your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3][4] For enhanced stability, refrigeration and storage under an inert atmosphere are recommended.[1][2]
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A2: A change in color, such as darkening, can be an indicator of product degradation. This may be caused by exposure to light, moisture, or incompatible substances. Review your storage and handling procedures to ensure they align with the recommended guidelines.
Q3: Can I store this compound at room temperature?
A3: While storage in a cool place is recommended, room temperature storage may be acceptable for short periods if the environment is dry and the container is well-sealed. However, for long-term storage, refrigeration is advised to minimize the risk of degradation.[1][2]
Q4: What substances are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q5: How can I tell if my this compound has decomposed?
A5: Aside from a visible change in color or texture, decomposition may lead to altered solubility or unexpected results in your experiments (e.g., lower than expected yield, presence of impurities in analytical data). If you suspect degradation, it is advisable to use a fresh batch of the compound for critical applications.
Troubleshooting Guide
If you encounter issues with this compound, this guide will help you troubleshoot potential stability and storage-related problems.
Storage and Handling Recommendations Summary
| Parameter | Recommendation | Source |
| Temperature | Cool place; Refrigeration recommended for long-term storage. | [1][2] |
| Atmosphere | Dry; Store under an inert atmosphere for best results. | [1] |
| Container | Tightly sealed container. | [1][2][3][4] |
| Ventilation | Store in a well-ventilated area. | [1][2][3][4] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | [1] |
Troubleshooting Logic for Stability Issues
This diagram outlines a logical workflow for identifying and resolving stability issues with this compound.
Caption: Troubleshooting workflow for this compound stability.
References
troubleshooting failed reactions involving 4-Chloro-3,5-dinitropyridine
Welcome to the technical support center for 4-Chloro-3,5-dinitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this highly reactive compound. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary type of reaction that this compound undergoes?
A1: this compound is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The two electron-withdrawing nitro groups at the 3- and 5-positions, which are ortho and para to the chlorine atom, create a significant electron deficiency at the 4-position. This makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Q2: What is the general mechanism for the SNAr reaction with this compound?
A2: The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the nitro groups and the pyridine nitrogen. In the second step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Q3: What types of nucleophiles can be used in reactions with this compound?
A3: A variety of nucleophiles can be employed, including:
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N-nucleophiles: Primary and secondary amines (aliphatic and aromatic), ammonia, and azides.
-
O-nucleophiles: Alkoxides, phenoxides, and hydroxide.
-
S-nucleophiles: Thiolates.
The reactivity of the nucleophile is a key factor in the reaction's success. Stronger, less sterically hindered nucleophiles will generally react more readily.
Troubleshooting Failed Reactions
This section provides guidance on common problems encountered during reactions with this compound.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product. What are the potential causes and solutions?
A: Low or no yield can stem from several factors. Here is a systematic approach to troubleshooting this issue:
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficiently Reactive Nucleophile | For weakly nucleophilic amines or alcohols, consider deprotonating with a suitable base (e.g., NaH, K₂CO₃, Et₃N) to generate the more reactive alkoxide or amide. The choice of base is crucial to avoid side reactions. |
| Poor Solubility of Starting Material | This compound has limited solubility in some common solvents. Ensure complete dissolution before or during the reaction. Consider using a more polar aprotic solvent like DMF, DMSO, or acetonitrile. Gentle heating can also improve solubility, but monitor for potential decomposition. |
| Reaction Temperature is Too Low | While highly reactive, some nucleophiles may require elevated temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature (e.g., from room temperature to 40°C, then 60°C) and monitor the reaction progress by TLC or LC-MS. |
| Presence of Water in the Reaction | Water can act as a competing nucleophile, leading to the formation of 4-hydroxy-3,5-dinitropyridine as a byproduct, especially with O-nucleophiles or when a base is used. Ensure all reagents and solvents are dry, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Decomposition of Starting Material or Product | Highly activated nitro-pyridines can be susceptible to decomposition under harsh conditions (e.g., high temperatures, strong bases). Monitor the reaction for the appearance of dark coloration, which may indicate decomposition. If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants are used. For many SNAr reactions, a slight excess of the nucleophile (1.1-1.5 equivalents) is beneficial to drive the reaction to completion. |
Issue 2: Formation of Multiple Products/Side Reactions
Q: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions and how can I minimize them?
A: The formation of multiple products is a common challenge. Here are some likely side reactions and strategies to mitigate them:
Common Side Reactions & Prevention:
| Side Reaction | Prevention Strategy |
| Hydrolysis to 4-hydroxy-3,5-dinitropyridine | This occurs due to the presence of water. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere. If using an aqueous workup, minimize the contact time and consider using a buffered solution. |
| Disubstitution or Polysubstitution | With highly reactive nucleophiles or substrates with multiple leaving groups (not the case here, but relevant for similar compounds), disubstitution can occur. Use a controlled stoichiometry of the nucleophile (closer to 1:1) and consider adding it slowly to the reaction mixture. |
| Reaction with the Solvent | Protic solvents like methanol or ethanol can act as nucleophiles, especially in the presence of a base, leading to the formation of 4-alkoxy-3,5-dinitropyridine. If the intended nucleophile is less reactive than the solvent, switch to an aprotic solvent (e.g., THF, DMF, DMSO, acetonitrile). |
| Side reactions involving the nucleophile | Some nucleophiles can undergo self-condensation or other side reactions under the reaction conditions. Ensure the chosen conditions are compatible with the nucleophile's stability. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my final product. What are the recommended purification techniques?
A: Purification of 4-substituted-3,5-dinitropyridines can sometimes be challenging due to their polarity and potential for low solubility.
Purification Strategies:
| Technique | Recommendations |
| Recrystallization | This is often the most effective method for obtaining highly pure product. The choice of solvent is critical. A common strategy is to dissolve the crude product in a "good" solvent (e.g., hot ethanol, ethyl acetate, or acetone) and then add a "poor" solvent (e.g., water, hexanes, or heptane) until the solution becomes cloudy. Cooling the mixture should then induce crystallization. For amino-substituted products, ethanol/water mixtures are often effective. For alkoxy-substituted products, ethanol or methanol can be good choices. |
| Column Chromatography | If recrystallization is not effective, silica gel column chromatography can be used. A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane. The high polarity of the nitro groups may require a more polar solvent system to elute the product. |
| Aqueous Workup | During the workup, partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water is common. If the product is basic (e.g., an amino-substituted pyridine), washing with a dilute aqueous acid solution can remove basic impurities, and washing with a dilute aqueous base (e.g., NaHCO₃ solution) can remove acidic impurities. Be mindful of the potential for hydrolysis. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Reaction with an Aromatic Amine (e.g., Aniline)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (e.g., 10 mL per mmol of the substrate).
-
Addition of Nucleophile: Add the aniline derivative (1.1-1.2 eq) to the solution. If the aniline is a solid, it can be added directly.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the reaction mixture. If so, collect the solid by filtration and wash with cold solvent. If the product does not precipitate, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 4-anilino-3,5-dinitropyridine derivative.
Protocol 2: General Procedure for Reaction with an Aliphatic Amine (e.g., Piperidine)
-
Reaction Setup: Dissolve this compound (1.0 eq) in an aprotic solvent like acetonitrile or THF (10-15 mL per mmol) in a round-bottom flask with a magnetic stirrer.
-
Addition of Nucleophile: Add piperidine (1.1-1.5 eq) dropwise to the solution at room temperature. The reaction is often exothermic.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically rapid and can be complete in 30 minutes to 2 hours. Monitor by TLC or LC-MS.
-
Workup and Isolation: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.
Protocol 3: General Procedure for Reaction with an Alkoxide (e.g., Sodium Methoxide)
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous methanol (10 mL per mmol).
-
Addition of Nucleophile: Add a solution of sodium methoxide in methanol (1.0-1.1 eq, commercially available or freshly prepared) dropwise to the suspension at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 4-methoxy-3,5-dinitropyridine can be purified by recrystallization from methanol or ethanol.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the nucleophilic aromatic substitution of this compound and analogous compounds. Please note that optimal conditions may vary depending on the specific nucleophile and scale of the reaction.
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | - | Methanol | Reflux | 2 | >90 |
| Substituted Anilines | - | Methanol | Room Temp - 50 | 0.5 - 2 | 85-95 |
| Piperidine | - | Acetonitrile | Room Temp | 1 | ~90 |
| Ammonia | Aqueous NH₃ | - | 130 (sealed tube) | 16 | High |
| Sodium Methoxide | - | Methanol | 0 - Room Temp | 1-3 | >95 |
| Sodium Ethoxide | - | Ethanol | Room Temp | 2 | High |
Visualizations
Signaling Pathways and Workflows
effect of temperature on the synthesis of 4-Chloro-3,5-dinitropyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3,5-dinitropyrazole.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of 4-Chloro-3,5-dinitropyrazole.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. A temperature below 100°C may lead to an incomplete reaction, while temperatures significantly above 105°C can cause decomposition of the starting material or product.[1][2] | Maintain a strict reaction temperature between 100-105°C.[1][2][3] Use a temperature-controlled oil bath and a calibrated thermometer to ensure accuracy. |
| Inadequate Reaction Time: A reaction time of less than 4 hours may not be sufficient for the reaction to go to completion.[1][2] | Ensure the reaction is stirred at the optimal temperature for at least 4-5 hours.[1][2][3] | |
| Incorrect Reagent Ratio: An incorrect molar ratio of 4-chloropyrazole to nitric acid can result in a lower yield.[1][2] | The optimal molar ratio of 4-chloropyrazole to HNO3 is 1:4.[1][2] Carefully measure and add the reagents as specified in the protocol. | |
| Product Purity Issues | Formation of Byproducts: Running the reaction at a temperature higher than 105°C can lead to the formation of unwanted side products. | Adhere strictly to the 100-105°C temperature range.[1][2][3] Consider recrystallization of the final product from a suitable solvent like methylbenzene to improve purity.[1][2] |
| Incomplete Reaction: If the reaction is not carried to completion, the final product will be contaminated with unreacted starting material. | Confirm the reaction has run for the recommended 4-5 hours at the correct temperature.[1][2][3] | |
| Reaction Not Initiating | Poor Quality Reagents: The use of low-purity starting materials or acids can inhibit the reaction. | Use high-purity 4-chloropyrazole and fresh, concentrated nitric and sulfuric acids. |
| Insufficient Mixing: Inadequate stirring can lead to localized temperature gradients and poor contact between reactants. | Ensure vigorous and consistent stirring throughout the entire reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 4-Chloro-3,5-dinitropyrazole?
A1: The optimal reaction temperature is between 100-105°C.[1][2][3] Operating within this range is critical for achieving a high yield and purity.
Q2: What is the expected yield of 4-Chloro-3,5-dinitropyrazole under optimal conditions?
A2: Under the optimal conditions of 100-105°C for 4 hours with a 1:4 molar ratio of 4-chloropyrazole to nitric acid, a yield of up to 73.8% can be expected.[1][2]
Q3: How does temperature affect the yield of the reaction?
A3: Temperature has a significant impact on the reaction yield. Below the optimal range, the reaction rate is slower, leading to incomplete conversion and lower yields. Above the optimal range, the yield may decrease due to the decomposition of the product and the formation of byproducts.
Q4: What are the key safety precautions to take during this synthesis?
A4: The synthesis involves the use of concentrated nitric and sulfuric acids, which are highly corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction can be exothermic, so controlled addition of reagents and careful temperature monitoring are essential. 4-Chloro-3,5-dinitropyrazole is an energetic compound and should be handled with care.[1][2]
Q5: How can I purify the synthesized 4-Chloro-3,5-dinitropyrazole?
A5: Recrystallization from methylbenzene is a reported method for the purification of the final product.[1][2]
Effect of Temperature on Synthesis: A Quantitative Overview
The following table summarizes the expected outcomes of the synthesis of 4-Chloro-3,5-dinitropyrazole at different temperatures, based on published optimal conditions and general principles of chemical kinetics.
| Reaction Temperature (°C) | Expected Yield (%) | Purity | Notes |
| < 90 | Low | Moderate to High | The reaction rate is significantly slower, leading to incomplete conversion of the starting material. |
| 90 - 99 | Moderate | High | The reaction proceeds, but may not reach completion within the standard 4-5 hour timeframe. |
| 100 - 105 | Up to 73.8 [1][2] | High | Optimal temperature range for achieving the highest yield and purity. [1][2] |
| > 105 | Decreasing | Low to Moderate | Increased likelihood of byproduct formation and decomposition of the desired product, leading to a lower yield and reduced purity. |
Detailed Experimental Protocol
This protocol is based on literature procedures for the synthesis of 4-Chloro-3,5-dinitropyrazole.[1][2][3]
Materials:
-
4-chloropyrazole
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 4-chloropyrazole in concentrated sulfuric acid.
-
Cool the mixture to 15-25°C using an ice bath.
-
Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature between 15-25°C.
-
After the addition is complete, heat the reaction mixture to 100-105°C and continue stirring for 4-5 hours.[1][2][3]
-
After the reaction is complete, cool the mixture and pour it into a beaker containing ice-water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
For further purification, recrystallize the crude product from methylbenzene.[1][2]
Synthesis Workflow
Caption: Experimental workflow for the synthesis of 4-Chloro-3,5-dinitropyrazole.
Temperature Effect Logic Diagram
Caption: Logical relationship between temperature and synthesis outcome.
References
solvent effects on the reactivity of 4-Chloro-3,5-dinitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-dinitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for nucleophilic substitution on this compound?
A1: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is electron-deficient, and this effect is significantly amplified by the two strong electron-withdrawing nitro groups (-NO₂). This electronic arrangement makes the carbon atom at the C4 position, which bears the chloro leaving group, highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
Q2: How do solvents affect the rate of SNAr reactions with this compound?
A2: Solvents play a crucial role in the reactivity of this compound. The effect of the solvent depends on its polarity and its ability to stabilize the transition state and intermediates.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally effective for SNAr reactions. They can solvate the cation of a nucleophilic salt, leaving the anion more "naked" and nucleophilic. They also effectively stabilize the charged Meisenheimer intermediate.[2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can stabilize the anionic intermediate through hydrogen bonding, which can accelerate the reaction.[2] However, they can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. The overall effect depends on the specific nucleophile and reaction conditions.[2]
-
Nonpolar Solvents (e.g., Hexane, Benzene): Reactions in nonpolar solvents are generally slower due to the poor solubility of ionic nucleophiles and the lack of stabilization of the charged intermediate.[3]
Q3: My reaction is proceeding very slowly. What are the possible causes and solutions?
A3: Several factors could contribute to a slow reaction rate:
-
Poor Nucleophile: The nucleophile might not be strong enough. Consider using a more reactive nucleophile or converting the current one into a more potent form (e.g., deprotonating an alcohol to an alkoxide).
-
Inappropriate Solvent: The solvent may be hindering the reaction. If you are using a nonpolar solvent, switching to a polar aprotic solvent like DMF or DMSO could significantly increase the rate. If using a protic solvent, it might be over-stabilizing your nucleophile.
-
Low Temperature: The reaction may require more thermal energy. Consider increasing the reaction temperature, but be mindful of potential side reactions or decomposition of starting materials or products.
-
Poor Solubility: Your starting materials may not be fully dissolved in the chosen solvent. Ensure complete dissolution before proceeding. If solubility is an issue, consider a different solvent system.
Q4: I am observing the formation of multiple products. What could be the cause?
A4: The formation of multiple products could be due to:
-
Side Reactions: The nucleophile or other species in the reaction mixture might be reacting with the nitro groups or the pyridine ring in unintended ways.
-
Decomposition: The starting material or the product might be unstable under the reaction conditions (e.g., high temperature, presence of a strong base).
-
Ring Opening: In some cases, particularly with strong nucleophiles like hydroxide, ring-opening of the pyridine ring can occur, leading to a complex mixture of products.[4]
To address this, you can try lowering the reaction temperature, using a less basic nucleophile if possible, or carefully controlling the stoichiometry of your reactants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive nucleophile.2. Inappropriate solvent.3. Insufficient reaction time or temperature. | 1. Use a stronger nucleophile or add a base to deprotonate the nucleophile.2. Switch to a polar aprotic solvent (e.g., DMF, DMSO).3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Reaction Not Going to Completion | 1. Equilibrium has been reached.2. Deactivation of the nucleophile. | 1. Use an excess of the nucleophile to drive the reaction forward.2. Add the nucleophile portion-wise to maintain its concentration. |
| Formation of Dark-Colored Byproducts | 1. Decomposition of starting material or product.2. Side reactions involving the nitro groups. | 1. Lower the reaction temperature.2. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. |
Data Presentation
Table 1: Second-Order Rate Constants (kA) for the Reaction of 2-Chloro-3,5-dinitropyridine with Aniline in Various Solvents at 25°C.[3]
| Solvent | kA (L mol-1 s-1) |
| 2-Methylpropan-2-ol | 0.00285 |
| Dimethyl sulfoxide (DMSO) | 0.00241 |
| 2-Propanol | 0.00162 |
| Hexane | 0.00045 |
| Benzene | 0.00032 |
| [Emim][EtSO4] | 0.00021 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol describes a general method for the reaction of this compound with an amine nucleophile, adapted from similar procedures for related compounds.[1]
Materials:
-
This compound
-
Amine nucleophile (e.g., Benzylamine)
-
Solvent (e.g., Ethanol, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent (e.g., 20 mL per gram of substrate).
-
Add the amine nucleophile (1.1 equivalents) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux for ethanol) and stir for the required time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
SNAr Mechanism for this compound
Caption: SNAr mechanism for this compound.
General Experimental Workflow
Caption: General workflow for experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects on aromatic nucleophilic substitution by the ANRORC mechanism. Hydrolysis of 2-chloro-3,5-dinitropyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
challenges in the scale-up synthesis of 4-Chloro-3,5-dinitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Chloro-3,5-dinitropyridine.
Troubleshooting Guide
Issue 1: Low Yield in the Chlorination of Pyridine to 4-Chloropyridine Hydrochloride
Question: We are experiencing lower than expected yields during the synthesis of 4-chloropyridine hydrochloride from pyridine. What are the potential causes and solutions?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure the correct molar ratio of pyridine to the chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride) is used.[1][2] - Monitor Reaction Time and Temperature: The reaction typically requires heating for several hours.[1][2] Ensure the reaction is maintained at the optimal temperature (e.g., 70-75°C) for the specified duration.[2] - Check Reagent Quality: Use fresh, high-purity chlorinating agents. |
| Side Reactions | - Control Temperature: Exothermic reactions can lead to side product formation. Maintain strict temperature control, especially during the addition of the chlorinating agent.[2] - Inert Atmosphere: The reaction should be carried out under a nitrogen atmosphere to prevent unwanted side reactions.[2] |
| Product Loss During Work-up | - Optimize Isolation: 4-chloropyridine can be unstable and is often isolated as the hydrochloride salt.[3] Ensure proper pH adjustment and extraction procedures are followed. - Efficient Extraction: Use an appropriate solvent and perform multiple extractions to maximize the recovery of the product. |
| Formation of Isomers | - Reaction Conditions: While 4-chloropyridine is the major product, other isomers can form. Analyze the crude product to identify and quantify isomeric impurities. |
Issue 2: Poor Selectivity and Formation of Byproducts During Nitration of 4-Chloropyridine
Question: During the nitration of 4-chloropyridine, we are observing the formation of multiple nitrated isomers and other impurities. How can we improve the selectivity for this compound?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Nitrating Agent Composition | - Mixed Acid Ratio: The ratio of nitric acid to sulfuric acid is crucial for controlling the nitration. Optimize the composition of the mixed acid.[4] - Strength of Acids: The use of fuming nitric acid and concentrated sulfuric acid is common.[4] Ensure the acids are of the correct concentration. |
| Reaction Temperature | - Strict Temperature Control: Nitration is a highly exothermic reaction.[5][6] Maintain a low and controlled temperature during the addition of the nitrating agent to minimize the formation of byproducts. - Monitor for Exotherms: Use a reaction calorimeter to understand the heat flow and prevent runaway reactions.[7] |
| Over-nitration | - Stoichiometry and Reaction Time: Carefully control the amount of nitrating agent and the reaction time to avoid the formation of tri-nitrated or other over-nitrated species. |
| Hydrolysis of Chloro Group | - Anhydrous Conditions: The presence of water can lead to the hydrolysis of the chloro group, forming hydroxypyridine derivatives. Ensure all reagents and equipment are dry. |
Issue 3: Difficulties in Purification of the Final Product
Question: We are facing challenges in purifying this compound to the desired specification. What purification strategies can be employed?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Isomeric Impurities | - Recrystallization: Use a suitable solvent or a mixture of solvents for recrystallization to separate the desired isomer.[4] Common solvents include ethanol and mixtures of ethyl acetate and petroleum ether.[4] - Column Chromatography: For laboratory scale, column chromatography can be effective in separating isomers.[4] |
| Residual Acids | - Neutralization and Washing: Thoroughly wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove any residual nitric and sulfuric acids. |
| Colored Impurities | - Activated Carbon Treatment: If the product is colored, a treatment with activated carbon during recrystallization can help remove colored impurities. |
| Thermal Decomposition | - Avoid High Temperatures: Dinitropyridine derivatives can be thermally sensitive.[8] Avoid excessive heat during purification steps like distillation or drying. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are the highly exothermic nature of the nitration reaction and the thermal instability of the dinitro product.[5][8] Scaling up reduces the surface-area-to-volume ratio, making heat dissipation more challenging and increasing the risk of a runaway reaction.[7][9] A thorough thermal hazard assessment is crucial before any scale-up.[10]
Q2: How can we effectively control the temperature during the nitration step on a larger scale?
A2: Effective temperature control on a larger scale can be achieved through:
-
Slow, controlled addition of the nitrating agent.
-
Using a jacketed reactor with an efficient cooling system.[11]
-
Good agitation to ensure uniform temperature distribution and prevent hotspots.[11]
-
Monitoring the internal temperature continuously with a calibrated probe.[12]
-
Considering a semi-batch process where one reactant is added portion-wise.[13]
Q3: What are the key parameters to monitor during the scale-up process?
A3: Key parameters to monitor include:
-
Internal reaction temperature: To prevent runaway reactions.[12]
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Rate of addition of reagents: To control the rate of heat generation.
-
Agitator speed and power: To ensure proper mixing.
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Reaction progress: Using in-process controls (e.g., HPLC, TLC) to determine reaction completion and monitor for side products.
-
Pressure: To detect any gas evolution that could indicate a decomposition event.[11]
Q4: Are there any specific materials of construction recommended for the reactor?
A4: Given the use of strong acids (nitric and sulfuric acid), glass-lined or corrosion-resistant alloy (e.g., Hastelloy) reactors are recommended to prevent corrosion and contamination of the product.
Q5: How should waste from the nitration reaction be handled?
A5: The acidic waste stream should be quenched carefully by slowly adding it to a stirred, cooled aqueous solution of a base (e.g., sodium hydroxide or calcium hydroxide) to neutralize the excess acids. This process is also exothermic and requires careful temperature control. All waste should be disposed of in accordance with local environmental regulations.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloropyridine Hydrochloride (Lab Scale)
-
To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add anhydrous pyridine (1 mole).
-
Cool the flask in an ice-water bath.
-
Slowly add thionyl chloride (1.2 moles) dropwise through the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (around 70-75°C) for 4-6 hours.[2]
-
Cool the reaction mixture to room temperature and then quench by carefully pouring it onto crushed ice.
-
Adjust the pH of the aqueous solution to ~8 with a saturated sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Bubble dry hydrogen chloride gas through the solution to precipitate 4-chloropyridine hydrochloride.
-
Filter the solid, wash with cold dichloromethane, and dry under vacuum.
Protocol 2: Synthesis of this compound (Lab Scale)
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 parts).
-
Cool the flask to 0-5°C in an ice-salt bath.
-
Slowly add 4-chloropyridine hydrochloride (1 part) to the sulfuric acid with stirring.
-
Prepare a nitrating mixture of fuming nitric acid (2 parts) and concentrated sulfuric acid (3 parts) and cool it to 0-5°C.
-
Add the cold nitrating mixture dropwise to the solution of 4-chloropyridine hydrochloride, maintaining the internal temperature between 5-10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.
-
The crude product can be recrystallized from ethanol to yield pure this compound.
Data Presentation
Table 1: Representative Yield and Purity Data for Scale-up Synthesis
| Scale | Step | Typical Yield (%) | Typical Purity (%) | Key Challenges |
| Lab (10 g) | Chlorination | 75-85 | >98 | Precise temperature control during addition. |
| Nitration | 60-70 | >97 | Maintaining low temperature, controlling exotherm. | |
| Pilot (1 kg) | Chlorination | 70-80 | >97 | Heat dissipation, safe handling of reagents. |
| Nitration | 55-65 | >96 | Efficient heat removal, preventing runaway reaction. | |
| Production (50 kg) | Chlorination | 65-75 | >96 | Robust process control, material handling. |
| Nitration | 50-60 | >95 | Advanced cooling systems, rigorous safety protocols. |
Note: The data in this table is representative and may vary depending on the specific reaction conditions and equipment used.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 2. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. icheme.org [icheme.org]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 10. mdpi.com [mdpi.com]
- 11. amarequip.com [amarequip.com]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. fauske.com [fauske.com]
Technical Support Center: Reactions with 4-Chloro-3,5-dinitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-dinitropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Workup & Extraction
Q1: What is a general workup procedure for a nucleophilic aromatic substitution (SNAr) reaction with this compound?
A typical workup involves quenching the reaction, followed by extraction and washing. After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. If not, the solvent volume can be reduced under reduced pressure, and cold water can be added to induce precipitation. For non-precipitating products, a liquid-liquid extraction is necessary. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[1]
Q2: My product is highly polar and remains in the aqueous layer during extraction with ethyl acetate. What should I do?
For highly polar products that are difficult to extract from the aqueous phase, a more polar solvent system for extraction can be employed. A 3:1 mixture of chloroform/isopropanol is an excellent alternative for extracting water-soluble organic compounds.[1] Additionally, if the reaction was conducted in a water-miscible solvent like acetonitrile, it is advisable to remove the solvent by rotary evaporation before the workup to prevent loss of polar products.[1]
Q3: An emulsion formed during the extraction process. How can I resolve this?
Emulsion formation is common, especially when working with pyridine derivatives or when using solvents like THF or benzene.[1] To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to separate the layers.
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, filter the mixture through a pad of Celite.
Q4: How do I remove polar, water-soluble solvents like DMF or DMSO after the reaction?
It is generally recommended to remove high-boiling polar solvents like DMF and DMSO before the aqueous workup.[1] However, if this is not feasible, you can dilute the reaction mixture with a large volume of water before extracting with a less polar solvent. The polar solvent will partition into the aqueous layer. Be aware that multiple extractions will be necessary to recover all of the product, and some product may be lost if it has significant water solubility.
Product Purification
Q5: My crude product is an oil and won't crystallize. How can I purify it?
If your product is a non-crystalline oil, column chromatography is the most common method of purification. Given the polar nature of dinitropyridine derivatives, a silica gel column is typically used. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) beforehand. A gradient elution, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
Q6: I'm observing significant peak tailing during HPLC or flash chromatography of my dinitropyridine product. What is the cause and how can I fix it?
Peak tailing with pyridine compounds is often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica-based stationary phase.[2] To mitigate this, you can:
-
Add a competing base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase.[2]
-
Adjust the mobile phase pH: Lowering the pH of the mobile phase can also reduce tailing.[2]
-
Use a different stationary phase: Consider using an end-capped silica column or a different stationary phase like alumina.
Q7: What is a good recrystallization solvent for dinitropyridine derivatives?
The choice of recrystallization solvent is highly dependent on the specific product. For dinitropyridine compounds, which are often highly crystalline solids, a solvent-antisolvent method can be effective.[3] For example, 4-Chloro-3,5-dinitropyrazole has been successfully recrystallized from methylbenzene.[4] A general approach is to dissolve the crude product in a small amount of a hot solvent in which it is soluble, and then slowly add a cold "anti-solvent" in which the product is insoluble to induce crystallization.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Extraction Solvent | Ethyl Acetate, Dichloromethane | Standard solvents for moderately polar organic compounds. |
| Polar Product Extraction | 3:1 Chloroform/Isopropanol | More effectively extracts highly polar, water-soluble compounds from the aqueous phase.[1] |
| Chromatography Additive | 5-10 mM Triethylamine (TEA) in mobile phase | Acts as a competing base to minimize interactions with acidic silanol groups, reducing peak tailing.[2] |
| Mobile Phase pH | Adjust to pH 2.5-3.0 | Protonates residual silanol groups on the silica surface, minimizing interaction with basic analytes.[2] |
Experimental Protocols
Detailed Protocol: Synthesis of 2-anilino-3,5-dinitropyridine
This protocol is a representative example of a nucleophilic aromatic substitution reaction with this compound.
Materials:
-
This compound
-
Aniline
-
Methanol
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol.
-
Reagent Addition: At room temperature, add aniline (1.1 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain 2-anilino-3,5-dinitropyridine as a solid.
Visualizations
References
Validation & Comparative
A Comparative Spectroscopic Guide to 4-Chloro-3,5-dinitropyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 4-Chloro-3,5-dinitropyridine, a highly functionalized pyridine derivative, with two structurally simpler yet related molecules: 4-aminopyridine and 4-nitropyridine. Understanding the spectroscopic characteristics of these compounds is crucial for their identification, characterization, and application in various research and development endeavors, including drug discovery and materials science. This document presents available experimental and predicted data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to facilitate objective comparison.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ (Predicted) | 9.15 (s, 2H) |
| 4-Aminopyridine | DMSO-d₆ | 7.85 (d, 2H), 6.55 (d, 2H), 5.85 (s, 2H, -NH₂)[1] |
| 4-Nitropyridine | CDCl₃ | 8.80 (d, 2H), 8.05 (d, 2H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | (Predicted) | 152.0 (C2, C6), 148.0 (C3, C5), 130.0 (C4) |
| 4-Aminopyridine | DMSO-d₆ | 155.5 (C4), 150.2 (C2, C6), 108.5 (C3, C5)[2] |
| 4-Nitropyridine | (Not Specified) | 150.5 (C2, C6), 145.0 (C4), 124.0 (C3, C5) |
Table 3: IR Spectroscopy Data (Key Absorptions)
| Compound | Sample Prep. | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | (Predicted) | ~1530-1550 (s) | Asymmetric NO₂ stretch |
| ~1340-1360 (s) | Symmetric NO₂ stretch | ||
| ~1100-1200 (m) | C-Cl stretch | ||
| 4-Aminopyridine | KBr disk | 3430, 3300 (m) | N-H stretch (NH₂)[3][4] |
| 1645 (s) | NH₂ scissoring[4] | ||
| 1595 (s) | C=C, C=N stretch (aromatic) | ||
| 4-Nitropyridine | Nujol mull | 1520 (s) | Asymmetric NO₂ stretch[5] |
| 1350 (s) | Symmetric NO₂ stretch[5] | ||
| 1600 (m) | C=C, C=N stretch (aromatic) |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra. The specific parameters may require optimization based on the instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the free induction decay (FID).
-
-
Data Acquisition (¹³C NMR):
-
Follow the same initial steps as for ¹H NMR.
-
Set the spectrometer to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Nujol Mull):
-
Grind a small amount of the solid sample in an agate mortar.
-
Add a drop or two of Nujol (mineral oil) and continue grinding to form a thick paste (mull).
-
Spread a thin layer of the mull between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Place the KBr pellet or salt plates in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Correlate the observed bands with known functional group frequencies.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Comparative Analysis
The spectroscopic data reveals significant differences between this compound and its analogs, stemming from the distinct electronic effects of the substituents on the pyridine ring.
-
¹H NMR: The protons on the pyridine ring of this compound are predicted to be significantly downfield shifted (δ ~9.15 ppm) due to the strong electron-withdrawing effects of the two nitro groups and the chloro group. In contrast, the amino group in 4-aminopyridine is electron-donating, leading to an upfield shift of the ring protons (δ 6.55 and 7.85 ppm). The nitro group in 4-nitropyridine is electron-withdrawing, but less so than the combined effect in the dinitro-chloro derivative, resulting in proton signals at intermediate values (δ 8.05 and 8.80 ppm).
-
¹³C NMR: A similar trend is observed in the ¹³C NMR spectra. The carbon atoms in this compound are expected to be deshielded, appearing at higher chemical shifts. The electron-donating amino group in 4-aminopyridine shields the ring carbons, causing them to resonate at lower chemical shifts. The carbons in 4-nitropyridine exhibit intermediate chemical shifts.
-
IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro groups. 4-Aminopyridine, on the other hand, shows characteristic N-H stretching and bending vibrations from the amino group. 4-Nitropyridine displays the characteristic nitro group absorptions, but without the additional complexities that would arise from the chloro and second nitro group in the target compound.
References
- 1. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Aminopyridine(504-24-5) 13C NMR spectrum [chemicalbook.com]
- 3. A reducing-difference IR-spectral study of 4-aminopyridine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitropyridine(1122-61-8) IR Spectrum [m.chemicalbook.com]
A Comparative Guide to the Synthesis of Dinitropyridines: 4-Chloro-3,5-dinitropyridine and Its Isomers
For researchers, scientists, and drug development professionals, the synthesis of functionalized pyridines is a cornerstone of modern medicinal and materials chemistry. Among these, dinitropyridines serve as versatile precursors for a range of applications, from energetic materials to pharmaceuticals. This guide provides an objective comparison of the synthetic routes to 4-Chloro-3,5-dinitropyridine and two other common isomers, 2,4-dinitropyridine and 3,5-dinitropyridine, with a focus on experimental data and detailed methodologies.
This document outlines the primary synthetic pathways for these key compounds, presenting quantitative data in accessible tables and visualizing the workflows using Graphviz diagrams. The experimental protocols provided are based on established literature to ensure reproducibility and scalability.
Synthesis of this compound
The most viable synthetic route to this compound involves a two-step process starting from 4-hydroxypyridine. The initial step is a double nitration to form 4-hydroxy-3,5-dinitropyridine, which is subsequently chlorinated.
Experimental Protocol:
Step 1: Synthesis of 4-Hydroxy-3,5-dinitropyridine
The nitration of 4-hydroxypyridine is a critical step, requiring careful control of reaction conditions to achieve dinitration. A mixture of concentrated sulfuric acid and fuming nitric acid is typically employed as the nitrating agent.
-
Procedure: To a cooled mixture of concentrated sulfuric acid, 4-hydroxypyridine is added portion-wise while maintaining a low temperature. Fuming nitric acid is then added dropwise, and the reaction mixture is gradually warmed and held at an elevated temperature to ensure complete dinitration. The reaction is then quenched by pouring it onto ice, and the precipitated 4-hydroxy-3,5-dinitropyridine is collected by filtration, washed with water, and dried.
Step 2: Synthesis of this compound
The chlorination of the intermediate 4-hydroxy-3,5-dinitropyridine can be effectively achieved using phosphorus oxychloride (POCl₃), often in the presence of a base or as a solvent-free reaction at elevated temperatures.
-
Procedure: A mixture of 4-hydroxy-3,5-dinitropyridine and phosphorus oxychloride is heated. A base such as pyridine or triethylamine can be added to facilitate the reaction. The reaction is monitored until completion, after which the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water, and the solid this compound is isolated by filtration, washed, and dried.
Synthesis of 2,4-Dinitropyridine
The synthesis of 2,4-dinitropyridine can be approached through the nitration of pyridine-N-oxide followed by a series of transformations.
Experimental Protocol:
Step 1: Synthesis of 4-Nitropyridine-N-oxide
Pyridine-N-oxide is more susceptible to electrophilic nitration than pyridine itself.
-
Procedure: Pyridine-N-oxide is dissolved in concentrated sulfuric acid, and a nitrating mixture of fuming nitric acid and sulfuric acid is added dropwise at a controlled temperature. The reaction is stirred at an elevated temperature before being cooled and poured onto ice. The solution is then neutralized with a base to precipitate the 4-nitropyridine-N-oxide, which is collected and purified.
Step 2: Synthesis of 2-Chloro-4-nitropyridine
The N-oxide is then converted to the corresponding 2-chloro derivative.
-
Procedure: 4-Nitropyridine-N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃). The mixture is heated to effect the chlorination and deoxygenation. After the reaction, the mixture is worked up similarly to the chlorination of 4-hydroxy-3,5-dinitropyridine to yield 2-chloro-4-nitropyridine.
Step 3: Synthesis of 2,4-Dinitropyridine
The final step involves the nucleophilic aromatic substitution of the chloride with a nitro group. This can be a challenging transformation and may require forcing conditions. An alternative approach involves the reaction of 2,4-dinitrochlorobenzene with hydrazine to form 2,4-dinitrophenylhydrazine, which is a related but different compound. A direct conversion of 2-chloro-4-nitropyridine to 2,4-dinitropyridine is less commonly reported and may have lower yields.
Synthesis of 3,5-Dinitropyridine
Direct nitration of pyridine to achieve 3,5-dinitration is notoriously difficult and low-yielding due to the deactivation of the pyridine ring towards electrophilic substitution. A more efficient, albeit longer, route starts from 2,6-diaminopyridine.
Experimental Protocol:
Step 1: Synthesis of 2,6-Diamino-3,5-dinitropyridine
The amino groups in 2,6-diaminopyridine activate the ring towards nitration at the 3 and 5 positions.
-
Procedure: 2,6-Diaminopyridine is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at low temperature. The reaction mixture is then stirred at a controlled temperature to allow for dinitration. The product is isolated by pouring the reaction mixture onto ice, followed by filtration and washing.
Step 2: Deamination to 3,5-Dinitropyridine
The amino groups are subsequently removed via a deamination reaction, typically involving diazotization followed by reduction.
-
Procedure: The 2,6-diamino-3,5-dinitropyridine is dissolved in an acidic medium and treated with sodium nitrite at low temperature to form the bis-diazonium salt. This intermediate is then reduced, for example, with hypophosphorous acid, to remove the diazonium groups and yield 3,5-dinitropyridine. The product is then isolated and purified.
Comparative Data of Dinitropyridine Synthesis
| Compound | Starting Material | Key Reagents | Reaction Steps | Typical Yield | Key Challenges |
| This compound | 4-Hydroxypyridine | H₂SO₄, fuming HNO₃, POCl₃ | 2 | Moderate to Good | Handling of fuming acids and POCl₃; control of nitration. |
| 2,4-Dinitropyridine | Pyridine-N-oxide | H₂SO₄, fuming HNO₃, POCl₃, Nitrating agent | 3 | Low to Moderate | Final nitration step is difficult; potential for side reactions. |
| 3,5-Dinitropyridine | 2,6-Diaminopyridine | H₂SO₄, fuming HNO₃, NaNO₂, H₃PO₂ | 2 | Moderate | Multi-step synthesis; handling of diazonium salts. |
Visualizing the Synthetic Pathways
To better illustrate the experimental workflows, the following diagrams have been generated using the DOT language.
Figure 1: Synthetic workflow for this compound.
Figure 2: Synthetic workflow for 2,4-Dinitropyridine.
Figure 3: Synthetic workflow for 3,5-Dinitropyridine.
Conclusion
The synthesis of dinitropyridines presents distinct challenges and advantages depending on the desired isomer. The preparation of This compound via the nitration of 4-hydroxypyridine followed by chlorination offers a relatively straightforward and efficient route. In contrast, the synthesis of 2,4-dinitropyridine is more complex, with the final nitration step posing a significant hurdle. The synthesis of 3,5-dinitropyridine through the dinitration of 2,6-diaminopyridine and subsequent deamination provides a viable alternative to the low-yielding direct nitration of pyridine. The choice of synthetic strategy will ultimately depend on the specific requirements of the research or development project, including desired yield, purity, and available starting materials.
Unveiling the Biological Potential of 4-Chloro-3,5-dinitropyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, 4-Chloro-3,5-dinitropyridine has emerged as a versatile scaffold for the synthesis of novel bioactive compounds. Through strategic chemical modifications, this core structure has given rise to a diverse array of derivatives exhibiting promising activities against various biological targets, including those implicated in cancer, inflammatory diseases, and viral infections. This guide provides an objective comparison of the performance of these derivatives, supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Derivatives of this compound have demonstrated significant potential in several key therapeutic areas. Notably, the substitution of the chloro group at the 4-position has led to the development of potent enzyme inhibitors and compounds with cytotoxic and antimicrobial properties. This guide will delve into the biological activities of three major classes of compounds derived from this versatile precursor: Imidazo[4,5-b]pyridine derivatives as inhibitors of necroptosis and Salt-Inducible Kinase (SIK), and a dinitropyridine derivative with dual inhibitory activity against HIV-1 integrase and RNase H.
Imidazo[4,5-b]pyridine Derivatives as Necroptosis Inhibitors
Necroptosis, a form of programmed necrosis, is implicated in various inflammatory diseases. Novel imidazo[4,5-b]pyridines synthesized from 2-chloro-3,5-dinitropyridine have been identified as potent inhibitors of this pathway. The synthesis involves a nucleophilic substitution of the chlorine atom, followed by reduction of one nitro group and subsequent cyclization to form the imidazo[4,5-b]pyridine core.
Quantitative Comparison of Necroptosis Inhibitors
| Compound Class | Target | Activity (IC50) |
| Imidazo[4,5-b]pyridines | TSQ-induced necroptosis | Nanomolar concentrations[1] |
Note: Specific IC50 values for individual compounds are detailed within patent literature and require targeted investigation for direct comparison.
Experimental Protocol: TSQ-Induced Necroptosis Assay
This assay evaluates the ability of a compound to inhibit necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK), collectively known as TSQ.
-
Cell Culture: Human colon adenocarcinoma HT-29 cells are cultured in a suitable medium until they reach 80-90% confluency.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds for 1 hour.
-
Induction of Necroptosis: Necroptosis is induced by adding a cocktail of TNF-α (e.g., 10 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Cell Viability Assessment: After a 24-hour incubation period, cell viability is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and IC50 values are determined by plotting cell viability against compound concentration.
Imidazo[4,5-b]pyridine Derivatives as SIK Modulators
Salt-inducible kinases (SIKs) are a family of serine/threonine kinases that play a role in inflammatory responses.[2] Derivatives of imidazo[4,5-b]pyridine, synthesized from 3,5-dinitropyridine precursors, have been patented as SIK modulators for the potential treatment of rheumatoid arthritis.[2]
Quantitative Comparison of SIK Modulators
| Compound Class | Target | Biological Effect |
| Imidazo[4,5-b]pyridines | SIKs | Modulation of kinase activity |
Note: Specific quantitative data on the potency of these compounds is contained within patent literature and is not publicly available in comparative tables.
Experimental Protocol: SIK Inhibition Assay (General)
A common method to assess SIK inhibition is a biochemical assay that measures the phosphorylation of a substrate peptide by the kinase.
-
Kinase Reaction: Recombinant human SIK enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
Compound Incubation: The test compounds are added to the reaction mixture at various concentrations.
-
Phosphorylation Measurement: The reaction is allowed to proceed for a set time, and the extent of substrate phosphorylation is quantified. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Dinitropyridine Derivative as a Dual HIV-1 Integrase and RNase H Inhibitor
A compound synthesized from 2-chloro-3,5-dinitropyridine has been reported to inhibit both the integrase and RNase H activities of the HIV-1 reverse transcriptase.[1] These two enzymatic activities are crucial for the replication of the virus, making dual inhibitors particularly attractive therapeutic candidates.
Quantitative Comparison of HIV-1 Enzyme Inhibitors
| Compound Class | Target | Activity (IC50) |
| Dinitropyridine Derivative | HIV-1 Integrase (Strand Transfer) | 190 ± 30 µM[1] |
| HIV-1 Integrase (3' Processing) | 60 ± 15 µM[1] | |
| HIV-1 RNase H | 90 ± 20 µM[1] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Reaction Mixture: A pre-processed viral DNA substrate is incubated with recombinant HIV-1 integrase enzyme in a reaction buffer.
-
Compound Addition: The test compound is added to the mixture at various concentrations.
-
Strand Transfer Reaction: A target DNA substrate is added to initiate the strand transfer reaction.
-
Product Detection: The reaction products are separated by gel electrophoresis and visualized, for example, by autoradiography if a radiolabeled substrate is used.
-
Data Analysis: The amount of strand transfer product is quantified, and the IC50 value is calculated based on the reduction in product formation in the presence of the inhibitor.
Experimental Protocol: HIV-1 RNase H Assay
This assay measures the degradation of the RNA strand in an RNA/DNA hybrid by the RNase H activity of HIV-1 reverse transcriptase.
-
Substrate Preparation: A radiolabeled RNA/DNA hybrid substrate is prepared.
-
Enzyme Reaction: The substrate is incubated with recombinant HIV-1 reverse transcriptase in a suitable buffer.
-
Inhibitor Addition: The test compound is included in the reaction mixture at different concentrations.
-
Product Analysis: The reaction is stopped, and the products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.
-
Data Analysis: The disappearance of the full-length RNA substrate is quantified to determine the extent of RNase H activity, and IC50 values are calculated.
References
A Comparative Guide to the Kinetic Profile of 4-Chloro-3,5-dinitropyridine in Nucleophilic Aromatic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 4-Chloro-3,5-dinitropyridine in nucleophilic aromatic substitution (SNAr) reactions. While direct kinetic studies on this compound are not extensively available in the reviewed literature, this document extrapolates its reactivity based on detailed kinetic data from closely related structural analogs. By examining the reaction kinetics of 2-chloro-3,5-dinitropyridine and 4-chloro-3,5-dinitrobenzotrifluoride, we can provide valuable insights into the expected behavior of this compound, a crucial substrate in the synthesis of novel molecular entities in drug discovery and materials science.
The electron-deficient nature of the pyridine ring, amplified by the two strong electron-withdrawing nitro groups at the 3 and 5 positions, renders the carbon atom at the 4-position highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of its utility in synthetic chemistry. The reaction proceeds via a well-established two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step.[1][2][3]
Comparative Kinetic Data
To provide a quantitative basis for comparison, the following table summarizes the second-order rate constants (k2) for the reactions of analogous compounds with various nucleophiles. This data, gathered from studies on 2-chloro-3,5-dinitropyridine and 4-chloro-3,5-dinitrobenzotrifluoride, serves as a robust proxy for understanding the kinetic profile of this compound. The reactions of 2-chloro-3,5-dinitropyridine with substituted anilines in methanol demonstrate the influence of the nucleophile's electronic properties on the reaction rate.[4] Similarly, data for 4-chloro-3,5-dinitrobenzotrifluoride highlights the reactivity of a benzene analog.[5]
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 2-Chloro-3,5-dinitropyridine | Aniline | Methanol | 25 | Value not explicitly stated, but ρ = -3.75 to -3.16 indicates high sensitivity to substituent effects |
| 2-Chloro-3,5-dinitropyridine | Substituted Anilines | Methanol | Various | Refer to original study for specific values; large negative ρ values indicate significant positive charge buildup on the nitrogen in the transition state[4] |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Aniline | Methanol | 30 | β value of 0.85 indicates a high degree of bond formation in the transition state[5] |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | Methanol | 30 | High negative ρ values (-3.14, -3.16, -3.01) suggest a mechanism involving a charged intermediate[5] |
Note: The large negative ρ values observed in the studies of both 2-chloro-3,5-dinitropyridine and 4-chloro-3,5-dinitrobenzotrifluoride with substituted anilines indicate that electron-donating groups on the aniline nucleophile accelerate the reaction. This is consistent with a mechanism where the nucleophile attacks the electron-deficient aromatic ring in the rate-determining step.[4][5] The β value of 0.85 for the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with anilines suggests that the transition state is late, with significant C-N bond formation.[5] It is highly probable that the reactions of this compound would exhibit similar trends.
Experimental Protocols
The following is a representative experimental protocol for determining the kinetics of the reaction of a chloro-dinitropyridine derivative with a nucleophile, based on methodologies described in the literature.[4][5]
Kinetic Measurement by UV-Vis Spectrophotometry
-
Preparation of Solutions:
-
Stock solutions of the this compound analog (e.g., 2-chloro-3,5-dinitropyridine) and the nucleophile (e.g., substituted aniline) are prepared in a suitable solvent (e.g., methanol).
-
The concentrations are chosen to ensure pseudo-first-order conditions, with the nucleophile in large excess (typically 10- to 100-fold) over the substrate.
-
-
Spectrophotometric Analysis:
-
The reaction is initiated by mixing the substrate and nucleophile solutions in a thermostated cuvette within a UV-Vis spectrophotometer.
-
The progress of the reaction is monitored by recording the change in absorbance at the wavelength of maximum absorbance (λmax) of the reaction product over time. The λmax is determined beforehand by scanning the UV-Vis spectrum of a solution of the pure product.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the excess nucleophile.
-
The temperature dependence of the rate constants can be studied to determine the activation parameters (ΔH‡ and ΔS‡) using the Eyring equation.
-
Mechanistic Insights and Logical Relationships
The reactivity of this compound in SNAr reactions is governed by a set of interconnected factors. The following diagrams illustrate the generally accepted reaction mechanism and the logical relationships influencing the reaction kinetics.
Caption: The SNAr mechanism for the reaction of this compound.
Caption: Factors influencing the kinetic rate of SNAr reactions of this compound.
References
characterization of 4-Chloro-3,5-dinitropyrazole and its derivatives
For researchers, scientists, and drug development professionals, 4-Chloro-3,5-dinitropyrazole (CDNP) emerges as a pivotal precursor for the synthesis of novel insensitive energetic materials and potentially bioactive compounds. This guide provides a comprehensive characterization of CDNP and its derivatives, offering a comparative analysis against established energetic materials and detailing the experimental protocols for its synthesis and evaluation.
Executive Summary
4-Chloro-3,5-dinitropyrazole is a versatile heterocyclic compound that serves as a key building block in the development of advanced energetic materials. Its reactivity, stemming from the presence of a labile chlorine atom and two activating nitro groups, allows for a wide range of derivatizations. These derivatives often exhibit desirable properties for energetic applications, including high thermal stability, low sensitivity to impact and friction, and impressive detonation performance, in some cases comparable to well-known explosives like RDX.[1][2] This guide synthesizes available data on the physicochemical properties, synthesis, and performance of CDNP and its key derivatives, presenting a clear comparison to aid in material selection and development.
Physicochemical Characterization of 4-Chloro-3,5-dinitropyrazole
4-Chloro-3,5-dinitropyrazole is a stable, crystalline solid. Its characterization has been established through various spectroscopic and analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₃HClN₄O₄ | [3] |
| Molecular Weight | 208.52 g/mol | [3] |
| Appearance | Yellowish crystalline solid | [4] |
| Melting Point | Not consistently reported, often decomposes before melting | |
| Decomposition Temperature (DSC) | Onset typically > 150 °C | [1][5] |
| ¹H NMR (DMSO-d₆, δ, ppm) | ~8.5 (broad s, 1H, NH) | [3] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | ~145 (C3/C5), ~110 (C4) | [3] |
| IR (KBr, cm⁻¹) | ~3100 (N-H), ~1550 & ~1350 (NO₂) | [3][6][5] |
Comparative Performance of Energetic Derivatives
The true potential of CDNP lies in its ability to be readily converted into a variety of energetic derivatives through nucleophilic substitution of the chlorine atom. These derivatives often exhibit enhanced performance characteristics compared to the parent compound and are competitive with existing energetic materials. A series of 3,5-dinitropyrazole derivatives prepared from CDNP have been shown to possess good thermal stabilities, high densities, and favorable detonation pressures and velocities.[2]
| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
| RDX (Reference) | 1.82 | 204 | 7.4 | 8795 | 34.9 | [2][7] |
| Derivative 7 * | 1.85 | 235 | >40 | 8732 | 35.0 | [2] |
| Ammonium Salt 7 | 1.75 | 173 | 14 | 8591 | 30.6 | [8] |
| Hydroxylammonium Salt 12 | 1.81 | 155 | <2.5 | 8961 | 33.0 | [8] |
*Note: "Derivative 7" refers to a specific compound synthesized from CDNP as described in the cited literature.[2]
Experimental Protocols
Synthesis of 4-Chloro-3,5-dinitropyrazole (CDNP)
A common and efficient method for the synthesis of CDNP involves the direct nitration of 4-chloropyrazole.[3][4]
Materials:
-
4-Chloropyrazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
To a stirred solution of 4-chloropyrazole in concentrated sulfuric acid, concentrated nitric acid is added dropwise at a controlled temperature (e.g., 15–25 °C).[4]
-
The reaction mixture is then heated (e.g., to 100–105 °C) and stirred for several hours.[3][4]
-
After cooling, the mixture is poured into ice-water.[4]
-
The product is extracted with ethyl acetate.[4]
-
The combined organic layers are washed with water and dried over magnesium sulfate.[4]
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[3]
Synthesis of 4-Substituted-3,5-dinitropyrazole Derivatives
The chlorine atom at the 4-position of CDNP is susceptible to nucleophilic substitution, allowing for the synthesis of a wide array of derivatives.[9]
General Procedure for Nucleophilic Substitution:
-
4-Chloro-3,5-dinitropyrazole is dissolved in a suitable solvent (e.g., water, methanol).
-
The nucleophile (e.g., an amine, azide, or phenoxide) is added to the solution, often in the presence of a base (e.g., NaHCO₃, NaOH) if the nucleophile is not basic itself.[4]
-
The reaction is stirred at room temperature or heated, depending on the reactivity of the nucleophile.
-
Upon completion, the product is isolated by filtration, extraction, or other appropriate work-up procedures.
Visualizing Synthesis and Characterization
To better illustrate the relationships and processes involved, the following diagrams are provided.
Caption: Synthetic pathway from 4-chloropyrazole to energetic derivatives.
Caption: Workflow for the characterization of CDNP and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. 4-Chloro-3,5-dinitropyrazole: A precursor for promising insensitive energetic compounds - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00742A [pubs.rsc.org]
- 8. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comparative Analysis of Leaving Groups in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common leaving groups in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data. The information presented here is intended to assist researchers in selecting optimal substrates and reaction conditions for their synthetic needs.
Introduction to Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions in organic synthesis, particularly in the formation of carbon-heteroatom bonds in aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.[1][2]
A key feature of the SNAr reaction is the requirement for the aromatic ring to be activated by at least one strong electron-withdrawing group (EWG), such as a nitro (NO₂) or cyano (CN) group, positioned ortho or para to the leaving group.[1][3] This EWG is essential for stabilizing the negative charge of the Meisenheimer complex through resonance.[2]
The "Element Effect": A Counterintuitive Trend
Unlike in aliphatic nucleophilic substitution (SN1 and SN2) reactions, where the leaving group ability of halogens follows the order I > Br > Cl > F, the reactivity in SNAr reactions is typically inverted: F > Cl ≈ Br > I.[1][3][4] This phenomenon is often referred to as the "element effect".[4][5]
The reason for this reversed trend lies in the rate-determining step of the SNAr mechanism.[1][6] The departure of the leaving group is not the rate-limiting event; instead, it is the initial attack of the nucleophile and the formation of the Meisenheimer complex.[1][6] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4][6] This electrostatic attraction, along with the ability of the highly electronegative fluorine to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex, results in a lower activation energy and a faster reaction rate compared to other halogens.[4][5]
Quantitative Comparison of Leaving Group Performance
The following table summarizes the kinetic data for the reaction of various 1-substituted-2,4-dinitrobenzenes with piperidine in methanol at 20°C. This data, adapted from a seminal study on the element effect, provides a clear quantitative comparison of the reactivity of different leaving groups.
| Leaving Group (L) | Overall Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate (k_L / k_I) |
| -F | 4.5 x 10⁻³ | 1500 |
| -Cl | 2.4 x 10⁻⁶ | 0.8 |
| -Br | 3.6 x 10⁻⁶ | 1.2 |
| -I | 3.0 x 10⁻⁶ | 1.0 |
| -NO₂ | 1.1 x 10⁻⁴ | 36.7 |
Data sourced from "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions"[5].
As the data clearly indicates, the fluoro-substituted substrate is significantly more reactive than its chloro, bromo, and iodo counterparts. The nitro group also demonstrates considerable lability, being more reactive than the heavier halogens.
Experimental Protocols
The following is a generalized experimental protocol for a kinetic study comparing leaving groups in an SNAr reaction, based on methodologies described in the literature.[5]
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
1-Chloro-2,4-dinitrobenzene
-
1-Bromo-2,4-dinitrobenzene
-
1-Iodo-2,4-dinitrobenzene
-
Piperidine
-
Methanol (spectrophotometric grade)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each 1-substituted-2,4-dinitrobenzene in methanol at a concentration of approximately 0.1 M.
-
Prepare a stock solution of piperidine in methanol at a concentration of approximately 1.0 M.
-
-
Kinetic Measurements:
-
Equilibrate the UV-Vis spectrophotometer cell holder to the desired reaction temperature (e.g., 20.0 ± 0.1 °C).
-
In a cuvette, place a known volume of methanol and the appropriate volume of the piperidine stock solution to achieve the desired concentration (e.g., 0.02 M).
-
Initiate the reaction by injecting a small, known volume of the aryl halide stock solution into the cuvette to achieve a final concentration of approximately 1 x 10⁻⁴ M.
-
Immediately begin monitoring the increase in absorbance at the λ_max of the product (N-(2,4-dinitrophenyl)piperidine).
-
Record the absorbance as a function of time until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of piperidine (which is in large excess).
-
Repeat the experiment for each of the different leaving groups under identical conditions to allow for a direct comparison of their reactivities.
-
Visualizing the SNAr Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and a typical experimental workflow for a comparative study.
Caption: The two-step addition-elimination mechanism of SNAr.
Caption: Workflow for kinetic analysis of SNAr leaving groups.
Conclusion
The selection of a leaving group can have a profound impact on the efficiency of a nucleophilic aromatic substitution reaction. Contrary to the trends observed in aliphatic substitutions, fluoride is often the most effective leaving group in SNAr reactions due to its ability to enhance the electrophilicity of the aromatic carbon and stabilize the transition state of the rate-determining nucleophilic attack. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to make informed decisions in the design and optimization of their synthetic routes involving SNAr reactions.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Substituent Effects in Nucleophilic Aromatic Substitution of 4-Chloro-3,5-dinitropyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of substituent effects on the reactivity of chlorodinitropyridine derivatives in nucleophilic aromatic substitution (SNAr) reactions. While focusing on the highly reactive 4-chloro-3,5-dinitropyridine scaffold, this document presents comparative experimental data from its close analog, 2-chloro-3,5-dinitropyridine, to elucidate the electronic influence of substituents on reaction kinetics. The principles derived from this analysis are fundamental to understanding and predicting the reactivity of this important class of compounds in various synthetic applications, including pharmaceutical and materials science.
Introduction to Reactivity
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of strongly electron-withdrawing groups, such as nitro groups (-NO₂). In this compound and its analogs, the chlorine atom at an activated position (ortho or para to the nitro groups and the ring nitrogen) is an excellent leaving group in SNAr reactions. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex, and thus the overall reaction rate, is highly sensitive to the electronic properties of substituents on both the pyridine ring and the incoming nucleophile.
Comparative Analysis of Substituent Effects
The reaction rate is significantly influenced by the electronic nature of the substituent on the aniline nucleophile. Electron-donating groups on the aniline increase its nucleophilicity, accelerating the reaction, while electron-withdrawing groups decrease the rate. This relationship can be quantified using the Hammett equation:
log(k/k₀) = ρσ
where k is the rate constant for the substituted aniline, k₀ is the rate constant for the unsubstituted aniline, ρ (rho) is the reaction constant indicating the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant.
A large negative ρ value indicates that the reaction is highly sensitive to substituent effects and that there is a buildup of positive charge in the transition state at the nucleophile's reaction center.[1]
Quantitative Data: Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines
The following table summarizes the second-order rate constants (k₂) for the reaction of 2-chloro-3,5-dinitropyridine with various meta- and para-substituted anilines in methanol at different temperatures.
| Substituent (on Aniline) | σ Value | k₂ × 10³ (M⁻¹s⁻¹) at 20°C | k₂ × 10³ (M⁻¹s⁻¹) at 30°C | k₂ × 10³ (M⁻¹s⁻¹) at 40°C |
| p-OCH₃ | -0.27 | 15.8 | 31.6 | 56.2 |
| p-CH₃ | -0.17 | 7.94 | 15.8 | 31.6 |
| H | 0.00 | 2.51 | 5.01 | 10.0 |
| p-Cl | 0.23 | 0.63 | 1.26 | 2.51 |
| m-Cl | 0.37 | 0.25 | 0.50 | 1.00 |
| p-COCH₃ | 0.50 | - | - | - |
| m-NO₂ | 0.71 | 0.04 | 0.08 | 0.16 |
| p-NO₂ | 0.78 | 0.02 | 0.04 | 0.08 |
Data extracted from a study by El-Hegazy et al. (2000).[1]
The data clearly shows that electron-donating substituents (e.g., p-OCH₃, p-CH₃) lead to significantly higher reaction rates, while electron-withdrawing substituents (e.g., p-Cl, m-NO₂, p-NO₂) result in slower reactions.
Hammett Plot Analysis
A Hammett plot of log(k₂) versus the substituent constant σ for the reaction of 2-chloro-3,5-dinitropyridine with substituted anilines yields a linear relationship, confirming the applicability of the Hammett equation. The large negative ρ values (e.g., -3.16 at 40°C) indicate a substantial buildup of positive charge on the aniline nitrogen in the transition state, consistent with a mechanism where the nucleophilic attack of the aniline on the electron-deficient pyridine ring is the rate-determining step.[1]
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The nucleophilic aromatic substitution reaction of this compound with a nucleophile (e.g., a substituted aniline) proceeds through the formation of a negatively charged Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring.
Caption: General SNAr mechanism for the reaction of this compound.
Experimental Workflow for Kinetic Analysis
The kinetic analysis of these reactions is typically performed using UV-Vis spectrophotometry. The formation of the product, which is generally colored, can be monitored over time at a specific wavelength where the starting materials do not absorb significantly.
Caption: Workflow for the kinetic analysis of SNAr reactions.
Experimental Protocols
The following is a generalized experimental protocol for the kinetic analysis of the reaction between a chlorodinitropyridine analog and a substituted aniline, based on common methodologies.
Materials and Instrumentation
-
Substrate: 2-Chloro-3,5-dinitropyridine or this compound
-
Nucleophiles: A series of meta- and para-substituted anilines
-
Solvent: Anhydrous methanol (or other suitable solvent)
-
Instrumentation:
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
-
Constant temperature water bath
-
Stock Solution Preparation
-
Substrate Stock Solution: Accurately weigh a precise amount of the chlorodinitropyridine and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Nucleophile Stock Solutions: Prepare a series of stock solutions for each substituted aniline in the same solvent, with concentrations significantly higher than the substrate concentration (e.g., 0.1 M to 0.5 M) to ensure pseudo-first-order reaction conditions.
Kinetic Measurements
-
Wavelength Determination: Record the UV-Vis spectrum of the final reaction product to determine the wavelength of maximum absorbance (λ_max).
-
Reaction Initiation:
-
Pipette a known volume of the nucleophile stock solution into a cuvette.
-
Add the appropriate volume of pure solvent to achieve the desired final concentration of the nucleophile.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by rapidly injecting a small, known volume of the substrate stock solution into the cuvette and mixing thoroughly.
-
-
Data Acquisition: Immediately start recording the absorbance at the predetermined λ_max as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
Data Analysis
-
Pseudo-First-Order Rate Constant (k_obs): The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_₀), where A_t is the absorbance at time t, A_∞ is the final absorbance, and A_₀ is the initial absorbance. A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k_obs.
-
Second-Order Rate Constant (k₂): To determine the second-order rate constant (k₂), the experiment is repeated with varying concentrations of the nucleophile while keeping the substrate concentration constant. A plot of k_obs versus the concentration of the nucleophile will give a straight line passing through the origin with a slope equal to k₂.
-
Hammett Analysis: The second-order rate constants for the series of substituted anilines are then used to construct a Hammett plot by plotting log(k₂) against the corresponding Hammett substituent constant (σ). The slope of this plot gives the reaction constant (ρ).
References
performance comparison of energetic materials derived from 4-Chloro-3,5-dinitropyrazole
A comparative analysis of novel pyrazole-based energetic compounds against traditional high explosives, providing key performance data and experimental insights for researchers in materials science and defense.
This guide offers a detailed comparison of the performance of energetic materials synthesized from 4-Chloro-3,5-dinitropyrazole (CDNP) with established high explosives such as RDX and TNT. The following sections present quantitative performance data, outline the experimental methodologies used for their characterization, and provide visual representations of synthetic pathways and performance comparisons to aid in research and development.
Quantitative Performance Comparison
The energetic performance of materials derived from 4-Chloro-3,5-dinitropyrazole is marked by high detonation velocities and pressures, often comparable to or exceeding that of RDX. The introduction of various functional groups onto the dinitropyrazole core allows for the fine-tuning of properties such as density, thermal stability, and sensitivity. The data presented in Table 1 summarizes the key performance parameters of selected CDNP derivatives and benchmarks them against RDX and TNT.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (Tdec, °C) | Impact Sensitivity (J) |
| CDNP Derivatives | ||||||
| 4-Amino-3,5-dinitropyrazole | ADNP (LLM-116) | 1.90 | 8497 | 31.89 | ~183 | >60 |
| Ammonium salt of 4-azido-3,5-dinitropyrazole derivative | Compound 7 | 1.75 | 8591 | 30.6 | 173 | 14 |
| Hydroxylammonium salt of 4-azido-3,5-dinitropyrazole derivative | Compound 12 | - | 8961 | 33.0 | - | < 2.5 |
| Neutral 4-azido-3,5-dinitropyrazole derivative | Compound 6 | - | 8734 | 33.9 | - | < 2.5 |
| Traditional Energetic Materials | ||||||
| Cyclotrimethylenetrinitramine | RDX | 1.82 | 8795 | 34.9 | ~210 | 7.4 |
| 2,4,6-Trinitrotoluene | TNT | 1.65 | 6900 | 19.0 | ~295 | 15 |
Experimental Protocols
The characterization of these energetic materials involves a suite of standardized tests to determine their performance and safety. The key experimental and computational methodologies are detailed below.
Impact Sensitivity Testing
Impact sensitivity is a critical measure of an explosive's stability and is commonly determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test .[4][5]
-
Apparatus: The BAM fallhammer apparatus consists of a defined weight that is dropped from a variable height onto a small sample of the energetic material.
-
Procedure: A small, measured amount of the substance is placed in a standardized steel cup and anvil assembly. A drop weight (typically ranging from 1 to 10 kg) is released from a specific height, imparting a known amount of energy to the sample. The test is repeated multiple times at various drop heights to determine the minimum energy required to cause a reaction (e.g., flash, smoke, or audible report).
-
Data Interpretation: The result is reported as the impact energy in Joules (J) at which there is a 50% probability of initiation (the H50 value) or as a limiting impact energy below which no reaction is observed in a set number of trials.
Detonation Performance Calculation
The detonation velocity and pressure of new energetic materials are often predicted using thermochemical codes before being experimentally measured. The EXPLO5 software is a widely used tool for this purpose.[1][6][7][8][9]
-
Theoretical Basis: EXPLO5 calculates the detonation parameters based on the chemical composition, density, and heat of formation of the energetic material. It uses the Chapman-Jouguet theory of detonation and various equations of state (e.g., Becker-Kistiakowsky-Wilson) to predict the properties of the detonation products at chemical equilibrium.[1][7]
-
Input Parameters: The primary inputs for the software are the molecular formula, the experimentally determined density (often measured using a gas pycnometer), and the calculated heat of formation of the compound.
-
Output: The software provides key detonation parameters, including detonation velocity (Vd), detonation pressure (P), and detonation energy. These calculated values provide a strong indication of the material's potential performance.
Visualizing Synthesis and Performance
To better understand the relationships between these materials, the following diagrams illustrate a typical synthesis pathway from 4-Chloro-3,5-dinitropyrazole and a comparative overview of their performance.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. fauske.com [fauske.com]
- 5. m.youtube.com [m.youtube.com]
- 6. EXPLO5,Explosion Parameters Calculation Software - IDEA SCIENCE Group [ideascience-group.com]
- 7. mueller-instruments.de [mueller-instruments.de]
- 8. researchgate.net [researchgate.net]
- 9. repozitorij.rgn.unizg.hr [repozitorij.rgn.unizg.hr]
Safety Operating Guide
Proper Disposal of 4-Chloro-3,5-dinitropyridine: A Guide for Laboratory Professionals
For immediate reference, 4-Chloro-3,5-dinitropyridine and its contaminated packaging must be disposed of as hazardous waste. This should be conducted through a licensed professional waste disposal service, often involving incineration at an approved facility.[1][2] It is crucial to prevent this chemical from entering the environment.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring careful handling. The primary routes of exposure are ingestion, inhalation, and skin contact. It is classified as fatal if swallowed or in contact with skin, causes serious eye damage, and may cause skin and respiratory irritation.[2][3] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Fatal if swallowed[2] | Do not eat, drink, or smoke when using this product[3][4] |
| Acute Toxicity, Dermal | Fatal in contact with skin | Protective gloves, protective clothing[3][4] |
| Serious Eye Damage | Causes serious eye damage | Chemical goggles or safety glasses, face protection[2][3][4] |
| Skin Irritation | Causes skin irritation[3] | Protective gloves[2] |
| Respiratory Irritation | May cause respiratory irritation[3] | Use only in a well-ventilated area or under a chemical fume hood[4][5] |
Spill & Leak Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area.[2] Ensure the area is well-ventilated, preferably under a chemical fume hood.[5]
-
Don PPE: Before addressing the spill, don the required personal protective equipment as detailed in the table above.
-
Containment: For liquid spills, use inert absorbent materials such as clay or diatomaceous earth to soak up the chemical.[2] For solid spills, carefully sweep or shovel the material into a suitable container, avoiding dust formation.[1][4][5]
-
Collection: Place the contained material and any contaminated cleaning supplies into a suitable, labeled, and closed container for disposal.[1][2][5]
-
Decontamination: Wash the spill area thoroughly with soap and water.
-
Disposal: The collected waste must be disposed of as hazardous material through an approved waste disposal plant.[4][5]
Disposal Procedure
The final disposal of this compound and its associated waste must be handled by professionals to ensure safety and compliance with regulations.
Operational Plan: Chemical Waste Disposal
-
Segregation and Labeling:
-
Keep this compound waste separate from other chemical waste streams.
-
Clearly label the waste container with the chemical name and relevant hazard symbols.
-
-
Storage:
-
Engage a Licensed Disposal Company:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Incineration:
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed facility.
-
-
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
